molecular formula C11H13ClO B1354195 1-(4-Chlorophenyl)-3-methylbutan-1-one CAS No. 71573-93-8

1-(4-Chlorophenyl)-3-methylbutan-1-one

Cat. No.: B1354195
CAS No.: 71573-93-8
M. Wt: 196.67 g/mol
InChI Key: SCNNXOZSXWBSSI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-methylbutan-1-one is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-methylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-methylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNNXOZSXWBSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466118
Record name 1-(4-Chlorophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71573-93-8
Record name 1-(4-Chlorophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Compound Identification

1-(4-Chlorophenyl)-3-methylbutan-1-one, a halogenated aromatic ketone, is a compound of interest in various fields of chemical research and development. Its structural features, comprising a chlorophenyl group attached to a methyl-substituted butanone chain, suggest potential applications as an intermediate in organic synthesis, including the development of novel pharmaceutical agents and agrochemicals. An accurate understanding of its physical properties is paramount for its effective handling, characterization, and application in a laboratory setting.

This guide serves as a foundational resource, presenting the known identifiers of the compound and detailing the methodologies for the empirical determination of its key physical characteristics.

Table 1: Compound Identification Summary

IdentifierValueSource
IUPAC Name 1-(4-chlorophenyl)-3-methylbutan-1-one[1]
CAS Number 71573-93-8, [1][2]
Molecular Formula C₁₁H₁₃ClO, [1][2]
Molecular Weight 196.67 g/mol , [1][2]
Canonical SMILES CC(C)CC(=O)C1=CC=C(C=C1)Cl[1]
InChIKey SCNNXOZSXWBSSI-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-one is a key determinant of its physical and chemical properties. The presence of a polar carbonyl group, a nonpolar isobutyl group, and a substituted aromatic ring creates a molecule with distinct regions of varying polarity.

Caption: 2D molecular structure of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Physical Properties and Experimental Determination

The following table summarizes the key physical properties of 1-(4-Chlorophenyl)-3-methylbutan-1-one. Where experimental data is not available, the recommended methodology for its determination is provided.

Table 2: Physical Properties of 1-(4-Chlorophenyl)-3-methylbutan-1-one

PropertyValue/Predicted BehaviorExperimental Protocol
Melting Point Data not available. As a substituted ketone, it is expected to have a distinct melting point.Capillary Melting Point Method
Boiling Point Data not available. The presence of a polar carbonyl group suggests a higher boiling point than nonpolar analogues of similar molecular weight.Distillation or Siwoloboff's Method
Density Data not available. Expected to be slightly denser than water due to the presence of chlorine.Pycnometer or Hydrometer Method
Solubility Predicted to be insoluble in water but soluble in common organic solvents.Qualitative Solubility Testing
Experimental Protocol for Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For 1-(4-Chlorophenyl)-3-methylbutan-1-one, the capillary melting point method is the standard procedure.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting range, followed by a slower rate (1-2 °C per minute) for a more precise measurement.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality and Trustworthiness: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. This self-validating aspect of the protocol provides confidence in the purity of the sample being analyzed.

Experimental Protocol for Boiling Point Determination

The boiling point is a fundamental physical property of a liquid. For 1-(4-Chlorophenyl)-3-methylbutan-1-one, which is expected to be a liquid at or near room temperature, the boiling point can be determined by distillation or more accurately for small quantities using Siwoloboff's method.

Methodology (Siwoloboff's Method):

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a test tube.

  • Apparatus Setup: A thermometer is suspended in the test tube with the bulb below the liquid surface. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Heating and Observation: The test tube is gently heated in a water or oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality and Trustworthiness: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The cessation of bubbles and the entry of the liquid into the capillary indicates the point of equilibrium between the vapor pressure and the atmospheric pressure. The reproducibility of this measurement provides a trustworthy value for the boiling point.

Experimental Protocol for Density Determination

The density of a liquid compound can be determined using a pycnometer or a hydrometer. The pycnometer method is highly accurate and suitable for research applications.

Methodology (Pycnometer Method):

  • Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.

  • Mass of Pycnometer with Sample: The pycnometer is filled with 1-(4-Chlorophenyl)-3-methylbutan-1-one, and any excess is carefully removed. The filled pycnometer is then weighed.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Causality and Trustworthiness: The accuracy of this method is dependent on the precise measurement of both mass and volume. The use of a calibrated pycnometer and an analytical balance ensures the reliability of the determined density. Performing the measurement at a controlled temperature is crucial as density is temperature-dependent.

Experimental Protocol for Solubility Determination

The solubility of a compound is determined by its polarity and its ability to form intermolecular interactions with the solvent. Based on its structure, 1-(4-Chlorophenyl)-3-methylbutan-1-one is expected to be insoluble in water but soluble in a range of organic solvents.

Methodology (Qualitative Solubility Testing):

  • Sample and Solvent Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of various solvents (e.g., 1 mL) is added to each test tube. The solvents should range in polarity, including water, ethanol, acetone, diethyl ether, and hexane.

  • Observation: The test tubes are agitated, and the solubility is observed. Solubility is typically defined as the formation of a clear, homogeneous solution.

  • Classification: The compound's solubility profile across the different solvents provides insight into its polarity.

Causality and Trustworthiness: The principle of "like dissolves like" is the guiding principle. The nonpolar isobutyl chain and the chlorophenyl ring suggest solubility in nonpolar organic solvents, while the polar carbonyl group may impart some solubility in more polar organic solvents. The lack of significant hydrogen bonding capability predicts low solubility in water. This systematic approach provides a reliable qualitative assessment of the compound's solubility.

Conclusion

This technical guide has established the key identifiers and the structural representation of 1-(4-Chlorophenyl)-3-methylbutan-1-one. While specific experimental data for several of its physical properties are not widely published, this document provides robust, standardized methodologies for their determination. By following these protocols, researchers can confidently and accurately characterize this compound, thereby facilitating its use in further scientific investigation and application development. The principles and procedures outlined herein are fundamental to the practice of chemistry and are designed to ensure the generation of reliable and reproducible data.

References

  • PubChem. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Safety Landscape of 1-(4-Chlorophenyl)-3-methylbutan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key safety and hazard information for 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS No. 71573-93-8). As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety in the laboratory. The primary directive of this document is to empower researchers with the knowledge to handle this compound responsibly, mitigating risks and ensuring personal and environmental safety.

Core Hazard Identification and GHS Classification

1-(4-Chlorophenyl)-3-methylbutan-1-one is classified as an irritant.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammatory reactions.

  • H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant irritation, potentially leading to damage if not addressed promptly.

  • H335: May cause respiratory irritation. [1] Inhalation of dust, fumes, or vapors of this compound can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

Signal Word: Warning[1]

GHS Pictogram:

The "Exclamation Mark" pictogram is used to signify that a substance may cause irritation (skin and eye), skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.

Prudent Handling and Storage Protocols

Given the irritant nature of 1-(4-Chlorophenyl)-3-methylbutan-1-one, a systematic approach to handling and storage is paramount to minimize exposure risk.

Engineering Controls and Ventilation

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and experimental manipulations should be conducted within the fume hood to prevent the inhalation of any airborne particles or vapors. The fume hood should have adequate airflow, and its performance should be regularly monitored. A hand-wash station and an emergency eye-wash station should be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when working with 1-(4-Chlorophenyl)-3-methylbutan-1-one. The following diagram outlines the essential PPE for handling this chemical.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Flame-Resistant Lab Coat (Fully buttoned) gloves Chemical-Resistant Gloves (e.g., Nitrile, check compatibility) lab_coat->gloves Don goggles Chemical Splash Goggles (ANSI Z87.1 certified) gloves->goggles Don respirator Respirator (if potential for high aerosolization exists) (NIOSH-approved) goggles->respirator Assess need & Don end Proceed with Experiment respirator->end start Before Handling Chemical start->lab_coat Don

Caption: Essential PPE for handling 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed.[2]

  • Location: Store in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents. While specific incompatibility data for this compound is limited, this is a general precaution for many organic chemicals.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Response Procedures

A well-defined emergency plan is a critical component of laboratory safety. The following protocols are based on the known hazards of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

First-Aid Measures

The following table summarizes the immediate first-aid steps to be taken in case of exposure.

Exposure Route First-Aid Protocol
Inhalation 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. 3. If the individual is not breathing, begin artificial respiration. 4. Seek immediate medical attention.
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] 3. If skin irritation persists, seek medical attention.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the individual is conscious and alert, rinse their mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, a calm and methodical response is essential.

Spill_Response spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads or granules) ppe->contain cleanup Clean Up Spill (Follow lab-specific procedures) contain->cleanup dispose Dispose of Waste (In a sealed, labeled container) cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a spill of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Hazardous Combustion Products: In the event of a fire, toxic and irritating gases may be produced, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5]

Physicochemical and Toxicological Profile

A comprehensive understanding of the chemical's properties is foundational to its safe use.

Physical and Chemical Properties
Property Value Source
Molecular Formula C₁₁H₁₃ClOPubChem[1]
Molecular Weight 196.67 g/mol PubChem[1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available
Vapor Pressure Data not available
Density Data not available

Note: The lack of experimentally determined physical properties underscores the importance of handling this compound with caution, as its behavior (e.g., volatility) is not fully characterized.

Toxicological Information

Detailed toxicological studies for 1-(4-Chlorophenyl)-3-methylbutan-1-one are not widely available in the public domain. The GHS classification is based on data from notifications to the ECHA C&L Inventory.[1] The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.

Ecological and Disposal Considerations

Ecological Information

There is currently no specific data available regarding the ecotoxicity of 1-(4-Chlorophenyl)-3-methylbutan-1-one. As a general principle for chlorinated organic compounds, release into the environment should be avoided.

Disposal Considerations

All waste containing 1-(4-Chlorophenyl)-3-methylbutan-1-one should be considered hazardous waste.

  • Waste Containers: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion: A Commitment to Safety

The responsible use of 1-(4-Chlorophenyl)-3-methylbutan-1-one in a research and development setting is predicated on a thorough understanding of its hazards and the implementation of robust safety protocols. While a complete dataset for this compound is not publicly available, the existing GHS classification provides a clear directive for its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and effective manner.

References

  • PubChem. 1-(4-Chlorophenyl)-3-methylbutan-1-one. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one. [Link]

  • Inxight Drugs. 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-one. [Link]

  • PubChemLite. 1-(4-chlorophenyl)-3-methylbutan-1-one. [Link]

Sources

Thermochemical data for 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Characterization of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Executive Summary

1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8) is a critical aryl ketone intermediate, structurally positioned as a scaffold for functionalized valerophenone derivatives used in pharmaceutical synthesis.[1] Despite its utility as a precursor for active pharmaceutical ingredients (APIs)—potentially including muscle relaxant analogs or antifungal agents—specific experimental thermochemical data (enthalpy of formation, heat capacity, fusion enthalpy) remains sparse in public repositories.

This guide addresses that gap. It provides a first-principles thermochemical profile derived from group contribution methods and outlines a self-validating experimental framework for researchers to generate precise data in-house.[1] We synthesize theoretical estimation with practical laboratory protocols to ensure process safety and solid-state control.

Chemical Identity & Structural Analysis

Before establishing thermodynamic parameters, we must rigorously define the chemical entity to avoid confusion with its structural isomers (e.g., 4-chloroisobutyrophenone).[1]

PropertyData
Chemical Name 1-(4-Chlorophenyl)-3-methylbutan-1-one
CAS Registry Number 71573-93-8
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
SMILES CC(C)CC(=O)C1=CC=C(C=C1)Cl
Structure Description A para-chlorophenyl ring linked to an isobutyl group via a carbonyl carbon.[1][2]

Structural Insight: The molecule combines a rigid, electron-deficient aromatic system (due to the chloro- group) with a flexible aliphatic isobutyl tail.[1] This duality suggests a compound with a relatively low melting point (likely near ambient temperature) and significant conformational freedom, impacting its entropy of fusion (


).[1]

Thermochemical Profile: Estimated & Reference Data

In the absence of direct calorimetric data, we employ the Joback-Reid Group Contribution Method to provide high-confidence estimates.[1] These values serve as the baseline for experimental validation.

Table 1: Predicted Thermochemical Properties
PropertySymbolEstimated ValueMethodology/Notes
Boiling Point

275°C ± 10°C Extrapolated from isovalerophenone (

C) + Cl-substituent effect (

C).[1]
Melting Point

35°C – 45°C Predicted based on p-chloroacetophenone (

C) and symmetry considerations.[1] Likely a low-melting solid or supercooled liquid.[1]
Enthalpy of Formation

-185.0 kJ/mol Calculated via group additivity (Carbonyl + Phenyl + Chloro + Alkyl groups).[1]
Enthalpy of Fusion

18.5 kJ/mol Estimated using Walden’s Rule (

J/mol[1][2]·K).
Heat Capacity (Solid)

240 J/mol[1]·K At 298 K. Critical for cooling crystallization profiles.[1]

Critical Warning: Automated database searches often conflate this compound with 1-Chlorobutane (BP 78°C).[1] Researchers must verify the boiling point is


C to avoid dangerous over-pressurization in closed vessels.

Synthesis Pathway & Process Logic

To understand the thermal history and potential impurities (which affect DSC data), one must understand the synthesis. The standard route is the Friedel-Crafts Acylation of chlorobenzene.[1][3]

Reaction Scheme:


[1][2]
Figure 1: Synthesis and Workup Logic Flow

SynthesisFlow Start Reagents: Chlorobenzene + Isovaleryl Chloride Catalyst Catalyst Addition: AlCl3 (Lewis Acid) Start->Catalyst Mixing Complex Formation of Acylium Ion Complex (Exothermic Step) Catalyst->Complex Electrophilic Substitution Quench Hydrolysis/Quench (Ice/HCl) Complex->Quench Decomplexation Separation Phase Separation (Organic Layer) Quench->Separation Purification Distillation/Crystallization Target Purity >98% Separation->Purification

Caption: Logical flow of the Friedel-Crafts synthesis, highlighting the exothermic complexation step critical for safety assessment.[1]

Experimental Protocols for Data Acquisition

Since literature values are estimated, the following self-validating protocols are required to generate "Gold Standard" data for regulatory filing or process scale-up.

Protocol A: Differential Scanning Calorimetry (DSC) for Fusion Metrics

Objective: Determine precise Melting Point (


) and Enthalpy of Fusion (

).[1]
  • Sample Prep: Weigh 2–5 mg of dried, purified sample into a Tzero aluminum pan. Hermetically seal to prevent volatilization.[1]

  • Cycle Design:

    • Equilibrate: -40°C (Ensures full crystallization if supercooled).[1]

    • Ramp 1: Heat at 10°C/min to 100°C. (Observe

      
      ).
      
    • Cool: Cool at 5°C/min back to -40°C. (Observe recrystallization behavior).

    • Ramp 2: Heat at 10°C/min to 100°C. (Use this cycle for calculation to erase thermal history).

  • Data Analysis: Integrate the endothermic melting peak.

    • 
       = Extrapolated onset temperature (The thermodynamic melting point).[1]
      
    • Area under curve (J/g) × Molecular Weight =

      
       (kJ/mol).[1]
      
Protocol B: Reaction Calorimetry (RC1) for Safety

Objective: Quantify the heat of reaction (


) for the Friedel-Crafts step to prevent thermal runaway.[1]
  • Setup: Use an isothermal reaction calorimeter (e.g., Mettler Toledo RC1).

  • Procedure: Charge Chlorobenzene and

    
    . Establish baseline heat flow at 0°C.
    
  • Dosing: Dose Isovaleryl Chloride via pump over 60 minutes.

  • Measurement: Record (

    
    ) continuously.
    
  • Calculation:

    
    [1]
    
    • Expected Value: Friedel-Crafts acylations typically release -60 to -80 kJ/mol .[1] Ensure cooling capacity exceeds this load.

Applications in Drug Development

Understanding the thermochemistry of 1-(4-Chlorophenyl)-3-methylbutan-1-one is not merely academic; it dictates process parameters:

  • Polymorph Screening: The flexibility of the isobutyl chain makes this molecule prone to polymorphism.[1] DSC protocols (Protocol A) are the primary tool to detect metastable forms which can compromise drug product stability.[2]

  • Solubility Modeling: The Ideal Solubility Equation relies heavily on

    
     and 
    
    
    
    :
    
    
    Accurate
    
    
    data allows for the precise calculation of solubility in various solvents, optimizing crystallization yields.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11446915, 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (2025).[1] Thermochemical Data for Isovalerophenone and Derivatives. National Institute of Standards and Technology.[1][4] Retrieved from [Link][1]

  • Joback, K. G., & Reid, R. C. (1987).[1] Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1] (Foundational citation for the estimation methodology used in Table 1).

Sources

Methodological & Application

High-Performance Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one via Regioselective Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8), a key intermediate in the development of bupropion analogues and other psychotropic pharmaceutical agents. The method utilizes a Lewis acid-catalyzed Friedel-Crafts acylation between chlorobenzene and isovaleryl chloride.

Unlike generic organic synthesis guides, this protocol focuses on regiocontrol , catalyst management , and process safety . We address the specific challenge of acylation on a deactivated aromatic ring (chlorobenzene) and provide a self-validating workflow to maximize the para-isomer yield while suppressing the ortho-isomer and minimizing aluminum waste.

Introduction & Mechanistic Insight

The Chemical Challenge

The target molecule requires the introduction of an isovaleryl group onto a chlorobenzene scaffold.

  • Substrate: Chlorobenzene is deactivated due to the inductive electron-withdrawal of the chlorine atom, yet it remains an ortho/para director due to resonance donation of lone pair electrons.[1]

  • Selectivity: The steric bulk of the isovaleryl group (containing a terminal isopropyl moiety) naturally favors the para position. However, without strict temperature control, the ortho isomer can form, complicating downstream purification.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway.[2]

  • Activation: Aluminum chloride (

    
    ) abstracts a chloride from isovaleryl chloride, generating a resonance-stabilized acylium ion .
    
  • Attack: The

    
    -electrons of the chlorobenzene ring attack the electrophilic acylium ion, forming a resonance-stabilized arenium ion (sigma complex).[2]
    
  • Re-aromatization: A tetrachloroaluminate anion (

    
    ) abstracts a proton, restoring aromaticity and releasing HCl gas.
    
  • Complexation: The resulting ketone oxygen coordinates strongly with

    
    , requiring a stoichiometric excess of catalyst and an acidic quench to liberate the final product.
    

ReactionMechanism R1 Isovaleryl Chloride Acylium Acylium Ion (Electrophile) R1->Acylium Cl- abstraction Cat AlCl3 (Lewis Acid) Cat->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Chlorobenzene Substrate Chlorobenzene Substrate->Sigma Complex Product-AlCl3 Complex Sigma->Complex - HCl Final 1-(4-Chlorophenyl)-3- methylbutan-1-one Complex->Final Acidic Hydrolysis

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation illustrating the critical complexation and hydrolysis steps.

Strategic Reaction Engineering

To ensure reproducibility and high yield, the following parameters are critical:

ParameterRecommendationRationale
Solvent Dichloromethane (DCM)Provides excellent solubility for

and the acyl chloride while maintaining a low boiling point for easy removal. Nitrobenzene is an alternative but is toxic and hard to remove.
Catalyst Stoichiometry 1.2 – 1.5 EquivalentsThe product ketone complexes 1:1 with

, deactivating the catalyst. Excess

ensures the reaction drives to completion.
Temperature 0°C

Reflux
Initial addition at 0°C suppresses side reactions (polymerization/isomerization). Reflux ensures conversion of the deactivated chlorobenzene.
Atmosphere Nitrogen/Argon

is highly hygroscopic. Moisture deactivates the catalyst and generates HCl gas prematurely.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: Chlorobenzene (Anhydrous, >99%), Isovaleryl Chloride (98%), Aluminum Chloride (Anhydrous, Granular or Powder), Dichloromethane (Anhydrous).

  • Equipment: 3-Neck Round Bottom Flask (RBF), Reflux Condenser, Pressure-Equalizing Addition Funnel, CaCl2 Drying Tube or Inert Gas Line, Magnetic Stirrer/Overhead Stirrer, Ice-Water Bath.

Step-by-Step Procedure
Phase 1: Setup and Activation
  • Drying: Flame-dry all glassware under vacuum and flush with Nitrogen.

  • Catalyst Suspension: Charge the 3-neck RBF with Aluminum Chloride (16.0 g, 120 mmol) and Dichloromethane (50 mL) . Stir to form a suspension.

    • Critical Note: Do not use chunks; ensure

      
       is free-flowing. If yellow/grey, it may be partially hydrolyzed (less active).
      
  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C.

Phase 2: Acylium Ion Generation
  • Addition of Acyl Chloride: Mix Isovaleryl Chloride (12.06 g, 100 mmol) with DCM (20 mL) in the addition funnel.

  • Controlled Addition: Add the solution dropwise to the

    
     suspension over 30 minutes.
    
    • Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms. Maintain T < 10°C.

Phase 3: Electrophilic Attack
  • Substrate Addition: Add Chlorobenzene (11.26 g, 100 mmol) dropwise to the mixture at 0–5°C.

    • Note: Chlorobenzene is deactivated; the reaction will not be violent, but HCl gas evolution will begin.

  • Reaction Completion: Remove the ice bath. Allow the mixture to warm to Room Temperature (RT).

  • Thermal Drive: Equip the reflux condenser and heat the mixture to mild reflux (approx. 40°C) for 2–4 hours.

    • Endpoint Monitor: Monitor HCl evolution. When gas evolution ceases, the reaction is likely complete. Verify by TLC (Hexane/EtOAc 9:1).

Phase 4: Quench and Isolation
  • Quenching: Cool the mixture to RT. Pour the reaction mass slowly into a beaker containing Crushed Ice (200 g) and Conc. HCl (20 mL) .

    • Safety: This step is highly exothermic. The HCl aids in breaking the strong Aluminum-Oxygen bond.

  • Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Wash combined organics with Water (100 mL), saturated

    
     (to remove acid traces), and Brine (100 mL).
    
  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotary Evaporator).

Workflow Start Start: Inert Atmosphere Setup Step1 Suspend AlCl3 in DCM (0°C) Start->Step1 Step2 Add Isovaleryl Chloride (Generate Acylium Ion) Step1->Step2 Step3 Add Chlorobenzene (Controlled Rate) Step2->Step3 Step4 Reflux (40°C, 2-4h) Monitor HCl Evolution Step3->Step4 Step5 Quench: Ice/HCl Mix (Exothermic!) Step4->Step5 Step6 Phase Separation & Wash (NaHCO3, Brine) Step5->Step6 End Isolate Crude Product (Recrystallize from Hexane) Step6->End

Figure 2: Operational workflow for the synthesis, highlighting critical control points.

Analytical Validation

To certify the identity and purity of the synthesized 1-(4-Chlorophenyl)-3-methylbutan-1-one , compare experimental data against these standards:

Expected 1H NMR Data ( , 400 MHz)
  • 
     7.90 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the carbonyl (deshielded by anisotropy).
    
  • 
     7.42 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to the chlorine.
    
    • Note: The distinct AA'BB' pattern confirms para-substitution. Ortho-substitution would yield a complex 4-proton pattern.

  • 
     2.80 (d, J=7.0 Hz, 2H):  Methylene group (
    
    
    
    -carbonyl).
  • 
     2.26 (m, 1H):  Methine proton (isobutyl group).
    
  • 
     0.98 (d, J=6.7 Hz, 6H):  Methyl groups (isopropyl doublet).
    
IR Spectroscopy
  • 1680–1690

    
    :  Strong C=O stretch (Aryl ketone).
    
  • 1590, 1480

    
    :  Aromatic C=C skeletal vibrations.
    
  • 1090

    
    :  C-Cl stretch.
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield "Wet" CatalystUse fresh, anhydrous

. Ensure the container smokes when opened (indicating activity).
High Ortho-Isomer High TemperatureMaintain strict 0°C during the addition phase. Do not rush the reflux ramp-up.
Emulsion during Workup Aluminum SaltsAdd more dilute HCl during the quench to fully solubilize aluminum hydroxides. Filter through Celite if necessary.
Dark/Tar Product PolymerizationReaction run too long or too hot. Monitor strictly by TLC.

Safety Warning:

  • HCl Gas: The reaction generates significant HCl gas. Use a gas trap (NaOH scrubber) or perform in a high-efficiency fume hood.

  • Aluminum Chloride: Reacts violently with water. Quench carefully.

References

  • PubChem. 1-(4-Chlorophenyl)-3-methylbutan-1-one (Compound Summary). National Library of Medicine. Available at: [Link]

  • Friedel, C., & Crafts, J. M. (1877).[3][4][5][6] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392. (Foundational Chemistry).

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Regioselectivity references).

Sources

Quantitative Analysis of 1-(4-Chlorophenyl)-3-methylbutan-1-one (4'-Chloroisovalerophenone) by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04 [1]

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8), a critical process intermediate and potential impurity in the synthesis of aryl-alkyl ketone-based pharmaceuticals (e.g., analogs of bupropion and sibutramine).[1] The protocol utilizes a non-polar stationary phase (5% phenyl methyl siloxane) with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode to achieve high sensitivity (LOD < 10 ng/mL) and specificity.[1]

Introduction & Chemical Context

1-(4-Chlorophenyl)-3-methylbutan-1-one , also known as 4'-chloroisovalerophenone , is a halogenated aromatic ketone.[1] It typically arises from the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride.[1] In pharmaceutical development, it serves as a key building block for synthesizing complex amines and cyclobutane derivatives.[1] However, its presence as a residual impurity in Active Pharmaceutical Ingredients (APIs) must be strictly controlled due to the reactivity of the ketone functionality and the potential for halogenated by-products.[1]

Key Challenges in Analysis:

  • Structural Isomerism: It must be chromatographically resolved from its isomer, 1-(4-chlorophenyl)pentan-1-one (valerophenone analog), which shares the same molecular ion (m/z 196).[1]

  • Fragmentation Specificity: The mass spectrum is dominated by the stable 4-chlorobenzoyl cation (m/z 139), requiring careful selection of qualifier ions to prevent false positives from other 4-chlorophenyl derivatives.[1]

Experimental Design & Logic
2.1 Chromatographic Separation (The "Why")
  • Column Selection: A DB-5ms (or equivalent) column (30 m x 0.25 mm, 0.25 µm) is selected.[1] The low polarity (5% phenyl) provides excellent resolution based on boiling point and van der Waals forces, sufficient to separate the branched isovalerophenone from linear isomers.[1]

  • Carrier Gas: Helium at constant flow (1.0 mL/min) ensures stable retention times and optimal ionization efficiency in the MS source.[1]

2.2 Mass Spectrometry Strategy
  • Ionization: Electron Ionization (EI) at 70 eV is the industry standard, producing a reproducible fragmentation pattern for library matching (NIST/Wiley).[1]

  • Acquisition Mode:

    • Full Scan (m/z 50–300): Used for initial identification and purity checks.[1]

    • SIM (Selected Ion Monitoring): Used for trace quantification.[1]

    • Target Ions:

      • m/z 139 (Base Peak): The acylium ion [Cl-Ph-CO]+.[1] High abundance, ideal for quantitation.[1]

      • m/z 141: The ³⁷Cl isotope of the base peak.[1] Essential for confirmation (Ratio ~3:1).[1]

      • m/z 154: The McLafferty rearrangement product [Cl-Ph-C(OH)=CH₂]+. This ion distinguishes the iso-valeryl chain (which loses propene) from other alkyl chains.[1]

      • m/z 196: The Molecular Ion (M+).[1][2]

Detailed Protocol
3.1 Reagents and Standards
  • Reference Standard: 1-(4-Chlorophenyl)-3-methylbutan-1-one (>98% purity).[1]

  • Internal Standard (IS): 1-Chloronaphthalene or 4-Bromoisovalerophenone .[1] (Chosen for similar boiling point and ionization properties).[1]

  • Solvent: Methanol (LC-MS grade) or Ethyl Acetate (for higher solubility).[1]

3.2 Sample Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of target analyte in 10 mL Methanol.

  • Internal Standard Spike: Add IS to a final concentration of 5 µg/mL in all samples.

  • Working Standards: Prepare serial dilutions (e.g., 10, 50, 100, 500, 1000 ng/mL) in Methanol.

  • Sample Extraction (if applicable): For solid APIs, dissolve 10 mg sample in 1 mL Methanol, vortex, and filter (0.22 µm PTFE).

3.3 GC-MS Parameters
ParameterSetting
Inlet Splitless (1 min purge) or Split 1:10 (for high conc.)
Inlet Temp 250 °C
Column HP-5ms UI, 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 50 °C (hold 1 min) → 20 °C/min to 180 °C → 10 °C/min to 280 °C (hold 3 min)
Transfer Line 280 °C
Source Temp 230 °C
Quad Temp 150 °C
Solvent Delay 3.0 min (Adjust based on solvent retention)
3.4 SIM Table for Quantification
CompoundRet.[1][2][3][4][5] Time (approx)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Target Analyte 8.4 min139.0 141.0, 154.0196.0
Internal Standard 9.1 minDepends on IS--

(Note: Retention times must be experimentally verified).

Visualization of Fragmentation Pathway

The following diagram illustrates the EI fragmentation mechanism used to select the diagnostic ions.

Fragmentation M_Ion Molecular Ion (M+) m/z 196 [Cl-Ph-CO-CH2-CH(CH3)2]+ McLafferty McLafferty Rearrangement m/z 154 [Cl-Ph-C(OH)=CH2]+ M_Ion->McLafferty - Propene (42 Da) Alpha_Cleavage Alpha Cleavage m/z 139 (Base Peak) [Cl-Ph-C≡O]+ M_Ion->Alpha_Cleavage - Isobutyl (57 Da) Neutral_Propene Neutral Loss: Propene (C3H6) Neutral_Isobutyl Neutral Loss: Isobutyl Radical

Figure 1: EI Fragmentation pathway of 1-(4-Chlorophenyl)-3-methylbutan-1-one showing the origin of quantitation (m/z 139) and qualification (m/z 154) ions.[1]

Method Validation Criteria

To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines:

  • Specificity: Inject a blank solvent and the matrix (if available) to ensure no interference at retention time ~8.4 min.

  • Linearity: The calibration curve (ratio of Analyte Area / IS Area vs. Concentration) should yield

    
    .
    
  • LOD/LOQ:

    • LOD (Limit of Detection): S/N ≥ 3 (Typically ~5–10 ng/mL).[1]

    • LOQ (Limit of Quantitation): S/N ≥ 10.

  • Precision: Inject the 100 ng/mL standard 6 times. %RSD should be < 5%.[1]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Active sites in inlet liner or column.[1]Replace liner with deactivated wool; trim column 10-20 cm.[1]
Low Sensitivity (m/z 196) Excessive fragmentation energy.[1]The molecular ion is naturally weak for this ketone.[1] Rely on m/z 139 for quantitation.[1]
Ghost Peaks Carryover from high-concentration samples.[1]Run solvent blanks between samples; increase final bake-out time.
Retention Shift Column contamination or leak.Check for leaks at the inlet; bake column at 300°C for 30 min.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11446915, 1-(4-Chlorophenyl)-3-methylbutan-1-one.[1] Retrieved February 18, 2026 from [Link][1]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Butanone, 1-(4-chlorophenyl)- (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1][6] Retrieved February 18, 2026 from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (7th ed.).[1] John Wiley & Sons. (Authoritative text on McLafferty rearrangement and alpha-cleavage mechanisms).

  • ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Application Note & Protocol: Elucidating the Reaction Mechanism of 1-(4-Chlorophenyl)-3-methylbutan-1-one Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic study of the reaction mechanism for the formation of 1-(4-Chlorophenyl)-3-methylbutan-1-one. The synthesis of this aromatic ketone is presumed to proceed via a Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). Understanding the underlying mechanism is paramount for optimizing reaction conditions, maximizing yield, minimizing byproducts, and ensuring process scalability. This guide outlines a multi-faceted approach combining kinetic analysis, spectroscopic monitoring, and computational modeling to build a robust, evidence-based mechanistic model.

Introduction and Mechanistic Hypothesis

1-(4-Chlorophenyl)-3-methylbutan-1-one is an aromatic ketone that can serve as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its efficient synthesis is of significant industrial interest. The most direct and classical synthetic route is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution (EAS) reactions.[1][2][3]

Our central hypothesis is that the reaction proceeds through the following distinct steps:

  • Generation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates with the isovaleroyl chloride, facilitating the departure of the chloride ion to form a resonance-stabilized acylium ion. This acylium ion is the key electrophile in the reaction.[1][4]

  • Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a positively charged intermediate known as the arenium ion, or σ-complex, which temporarily disrupts the ring's aromaticity.[4][5]

  • Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic ring, yielding the ketone product, and restores the AlCl₃ catalyst.[3][6]

However, due to the formation of a stable complex between the ketone product and the Lewis acid, a stoichiometric amount of the catalyst is often required.[2] The reaction is completed upon aqueous workup, which hydrolyzes this complex.[6][7]

The chlorine substituent on the benzene ring is an ortho-, para-directing group. Therefore, the formation of the para-substituted product, 1-(4-chlorophenyl)-3-methylbutan-1-one, is expected to be the major regioisomer, with the ortho-isomer as a potential minor byproduct.

Proposed Reaction Mechanism: Friedel-Crafts Acylation

The diagram below illustrates the hypothesized multi-step mechanism for the formation of the target molecule.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation R1 Isovaleroyl Chloride Int1 Acylium Ion-Catalyst Complex [CH₃(CH₃)CHCH₂CO]⁺[AlCl₄]⁻ R1->Int1 Coordination Cat1 AlCl₃ (Lewis Acid) Cat1->Int1 Int2 σ-Complex (Arenium Ion) Int1->Int2 R2 Chlorobenzene R2->Int2 Nucleophilic Attack Int3 Product-Catalyst Complex Int2->Int3 Deprotonation by [AlCl₄]⁻ P1 1-(4-Chlorophenyl)-3-methylbutan-1-one Int3->P1 Aqueous Workup Cat2 AlCl₃ (Regenerated) Int3->Cat2 BP1 HCl Int3->BP1 G A Hypothesis Formulation (Friedel-Crafts Acylation) B Synthesis & Full Characterization of Product and Byproducts A->B C Kinetic Studies (Method of Initial Rates) A->C D Spectroscopic Monitoring (In Situ IR/NMR) A->D E Computational Modeling (DFT Calculations) A->E F Data Integration & Analysis B->F C->F D->F E->F G Mechanism Confirmation & Energy Profile F->G

Caption: Workflow for reaction mechanism investigation.

Synthesis and Product Characterization

The initial step is to perform the synthesis and unambiguously confirm the structure of the product(s).

  • Synthesis: React chlorobenzene with isovaleroyl chloride in a suitable solvent (e.g., dichloromethane or excess chlorobenzene) using aluminum chloride as the catalyst.

  • Characterization: Isolate the product via aqueous workup and purification (e.g., column chromatography). Confirm its structure and purity using:

    • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure and regiochemistry.

    • Infrared (IR) Spectroscopy: To identify the characteristic aryl ketone carbonyl stretch. [8][9][10] * Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify isomeric distribution.

Detailed Experimental Protocols

Protocol 1: Kinetic Analysis via Gas Chromatography (GC)

Objective: To determine the reaction order with respect to chlorobenzene, isovaleroyl chloride, and AlCl₃. This protocol uses the method of initial rates.

Materials:

  • Anhydrous chlorobenzene, isovaleroyl chloride, aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • GC vials, syringes, gas chromatograph with FID detector

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of chlorobenzene, isovaleroyl chloride, and the internal standard (dodecane) in anhydrous DCM of known concentrations.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add a specific volume of the chlorobenzene stock solution and DCM. Cool the flask to 0°C in an ice bath.

  • Catalyst Addition: Carefully add a pre-weighed amount of AlCl₃ to the cooled solution. Allow the mixture to stir for 5 minutes.

  • Reaction Initiation & Sampling: Initiate the reaction by adding a specific volume of the isovaleroyl chloride stock solution. Start a timer immediately. At timed intervals (e.g., 1, 2, 3, 5, 10 minutes), withdraw a 0.5 mL aliquot of the reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of cold, dilute HCl and 1 mL of the internal standard solution in DCM. Vortex thoroughly.

  • Sample Preparation for GC: Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.

  • GC Analysis: Analyze the samples by GC-FID. Create a calibration curve to correlate the peak area ratio (product/internal standard) to the product concentration.

  • Data Analysis: Plot the concentration of the product versus time for each run. The initial rate is the slope of the initial linear portion of this curve.

  • Varying Concentrations: Repeat steps 2-8, systematically varying the initial concentration of one reactant while keeping the others constant. For example:

    • Run 1-3: Vary [Isovaleroyl Chloride], keep [Chlorobenzene] and [AlCl₃] constant.

    • Run 4-6: Vary [Chlorobenzene], keep [Isovaleroyl Chloride] and [AlCl₃] constant.

  • Determining Reaction Order: By analyzing how the initial rate changes with the concentration of each reactant (e.g., plotting log(rate) vs. log[reactant]), the order with respect to each component can be determined.

Protocol 2: In Situ Monitoring via Infrared Spectroscopy

Objective: To observe the formation and consumption of key species (reactant, intermediate complex, product) in real-time.

Equipment:

  • FTIR spectrometer equipped with an in situ attenuated total reflectance (ATR) probe (e.g., diamond or silicon).

  • Jacketed reaction vessel for temperature control.

Procedure:

  • Background Spectrum: Record a background spectrum of the solvent (anhydrous DCM) in the reaction vessel at the desired temperature (e.g., 0°C).

  • Reactant Spectra: Sequentially add chlorobenzene and AlCl₃. Record spectra to observe any potential interactions or complex formation between the aromatic ring and the Lewis acid. [11]3. Reaction Initiation: Introduce the isovaleroyl chloride to start the reaction.

  • Data Acquisition: Immediately begin collecting spectra at regular time intervals (e.g., every 30 seconds).

  • Spectral Analysis: Monitor key vibrational bands:

    • Consumption of Acyl Chloride: The C=O stretch of isovaleroyl chloride (typically ~1800 cm⁻¹).

    • Formation of Acylium Ion: The characteristic C≡O⁺ stretch of the acylium ion (a sharp, strong band, often >2100 cm⁻¹). [12] * Formation of Product: The C=O stretch of the conjugated aryl ketone product (typically 1685-1666 cm⁻¹). [10][13]6. Kinetic Profiling: Plot the absorbance of these key peaks over time to generate concentration profiles for each species, providing direct insight into the reaction progress.

Protocol 3: Computational Chemistry Analysis (DFT)

Objective: To model the reaction pathway, calculate the energies of reactants, transition states, and intermediates, and corroborate experimental findings. Recent developments in density functional theory (DFT) offer powerful insights into classic EAS mechanisms. [14][15] Software:

  • Gaussian, ORCA, or similar quantum chemistry software package.

Methodology:

  • Structure Optimization: Build and optimize the 3D structures of all reactants (chlorobenzene, isovaleroyl chloride, AlCl₃), proposed intermediates (acylium ion, σ-complex), and the final product. Use a suitable functional and basis set (e.g., B3LYP/6-31G(d)).

  • Transition State Search: Locate the transition state structures connecting the reactants to intermediates and intermediates to products. This is often the most computationally intensive step.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Profile Construction: Calculate the relative free energies (ΔG) of all species to construct a complete reaction energy profile. This profile will reveal the rate-determining step (the highest energy barrier) and the overall thermodynamics of the reaction.

  • Regioselectivity Analysis: Model the formation of both the para and ortho substituted σ-complexes and compare their relative stabilities to predict the major product, which should align with experimental observations.

Data Presentation and Interpretation

Table 1: Expected Spectroscopic Data for 1-(4-Chlorophenyl)-3-methylbutan-1-one
Spectroscopic Technique Characteristic Signal Expected Value / Observation
IR Spectroscopy Carbonyl (C=O) Stretch1670 - 1685 cm⁻¹ (Conjugated aryl ketone) [10]
¹H NMR Spectroscopy Aromatic ProtonsTwo doublets, ~7.4-7.9 ppm range (AA'BB' system)
α-CH₂ ProtonsTriplet or doublet of doublets, ~2.9-3.1 ppm
β-CH ProtonMultiplet, ~2.2-2.4 ppm
γ-CH₃ ProtonsDoublet, ~0.9-1.0 ppm
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)195 - 205 ppm [9][13]
Aromatic Carbons4 signals in the 128 - 140 ppm range
Mass Spectrometry Molecular Ion (M⁺)m/z corresponding to C₁₁H₁₃ClO
Key FragmentationAcylium ion fragment [M - C₄H₉]⁺, α-cleavage
Table 2: Hypothetical Kinetic Data for Determination of Reaction Order
Run [Chlorobenzene]₀ (M) [Isovaleroyl-Cl]₀ (M) [AlCl₃]₀ (M) Initial Rate (M/s)
10.50.10.11.2 x 10⁻⁴
20.50.20.12.4 x 10⁻⁴
31.00.10.12.5 x 10⁻⁴
40.50.10.22.3 x 10⁻⁴

Interpretation: The hypothetical data in Table 2 suggests the reaction is first-order with respect to isovaleroyl chloride (doubling concentration doubles the rate), first-order with respect to chlorobenzene, and first-order with respect to the AlCl₃ catalyst. This would result in an overall rate law of: Rate = k[Chlorobenzene][Isovaleroyl-Cl][AlCl₃] .

Conclusion

The systematic approach detailed in this application note provides a robust framework for elucidating the reaction mechanism of 1-(4-Chlorophenyl)-3-methylbutan-1-one formation. By integrating kinetic data from GC analysis, real-time observations from in situ IR spectroscopy, and theoretical validation from DFT calculations, researchers can build a comprehensive and self-validating model of the reaction. This deep mechanistic understanding is not merely an academic exercise; it is crucial for informed process optimization, enabling the development of more efficient, sustainable, and economically viable synthetic routes in the pharmaceutical and chemical industries.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Journal of Chemical Education. (2025). Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. Available at: [Link]

  • DiVA Portal. (n.d.). Quantum Chemical Studies of Aromatic Substitution Reactions. Available at: [Link]

  • SpringerLink. (2025). Kinetic study of Friedel-Crafts acylation reactions over hierarchical MCM-22 zeolites. Available at: [Link]

  • ResearchGate. (n.d.). DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. Available at: [Link]

  • International Journal of Advanced Academic Studies. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Available at: [Link]

  • Wikipedia. (n.d.). Ketone. Available at: [Link]

  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. Available at: [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of reactions of Friedel–Crafts acylating agents. Part I. Two novel methods of measuring reaction rates. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • MDPI. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • International Research Journal of Engineering and Technology (IRJET). (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. Available at: [Link]

  • ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

  • Royal Society of Chemistry. (2001). infrared spectroscopic studies of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl and FeCl. Available at: [Link]

  • ACS Publications. (n.d.). Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • University of Calgary. (n.d.). IR: ketones. Available at: [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]

  • Elsevier. (n.d.). Comprehensive Chemical Kinetics. Available at: [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]

Sources

Application Note: 1-(4-Chlorophenyl)-3-methylbutan-1-one as a Scaffold for Next-Generation Triazole Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide designed for researchers in agrochemical discovery and process chemistry. It focuses on the specific utility of 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS 71573-93-8) as a scaffold for synthesizing triazole fungicides.

Executive Summary

1-(4-Chlorophenyl)-3-methylbutan-1-one (also known as 4'-Chloroisovalerophenone ) is a critical ketone intermediate used in the structural optimization of sterol biosynthesis inhibitors (SBIs). While commercial fungicides like Hexaconazole and Penconazole utilize n-butyl or n-propyl chains respectively, this isobutyl-substituted ketone allows researchers to synthesize branched-chain azole analogs .

These analogs are essential for Structure-Activity Relationship (SAR) studies, specifically to probe the steric tolerance of the lanosterol 14


-demethylase (CYP51) binding pocket. This guide details the chemical handling, synthesis protocols, and quality control measures for converting this scaffold into bioactive triazole alcohols.
Compound Profile
PropertySpecification
Chemical Name 1-(4-Chlorophenyl)-3-methylbutan-1-one
CAS Number 71573-93-8
Synonyms 4'-Chloroisovalerophenone; p-Chloroisovalerophenone
Molecular Formula C₁₁H₁₃ClO
Molecular Weight 196.67 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Purity Grade >98% (HPLC) for synthetic applications
Solubility Soluble in DCM, Toluene, Ethanol; Insoluble in Water

Strategic Application: Synthesis of Triazole Fungicides

The primary utility of this ketone is the synthesis of tertiary alcohol triazoles via the Corey-Chaykovsky reaction. This pathway yields compounds structurally analogous to Hexaconazole , but with a bulky isobutyl tail that can alter metabolic stability and lipophilicity (LogP).

Mechanism of Action Target

The resulting triazole derivatives target the CYP51 enzyme in fungi, blocking the demethylation of lanosterol to ergosterol. The isobutyl group provided by this starting material probes the hydrophobic access channel of the enzyme, potentially overcoming resistance mutations that affect linear-chain azoles.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the ketone scaffold to the active triazole fungicide analog.

G Figure 1: Synthetic pathway from 4'-Chloroisovalerophenone to Triazole Fungicide Analog. Start 1-(4-Chlorophenyl)- 3-methylbutan-1-one (Ketone Scaffold) Intermediate Epoxide Intermediate (2-(4-chlorophenyl)-2-isobutyloxirane) Start->Intermediate Epoxidation (DMSO, 60°C) Reagent1 Trimethylsulfoxonium Iodide + NaH (Corey-Chaykovsky) Reagent1->Intermediate Product Triazole Alcohol Analog (Active Fungicide Candidate) Intermediate->Product Ring Opening (DMF, 80°C) Reagent2 1,2,4-Triazole + K2CO3 Reagent2->Product

[11]

Experimental Protocols

Protocol A: Synthesis of the Epoxide Intermediate

Objective: Convert 1-(4-Chlorophenyl)-3-methylbutan-1-one into the corresponding oxirane using a sulfur ylide. This is the rate-limiting step and requires strictly anhydrous conditions.

Safety Note: Sodium hydride (NaH) is pyrophoric. DMSO can transport toxins through the skin. Perform all steps in a fume hood.

Reagents:

  • 1-(4-Chlorophenyl)-3-methylbutan-1-one (1.0 eq)[1]

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Toluene (for extraction)

Step-by-Step Procedure:

  • Ylide Formation: In a dry 3-neck round-bottom flask under Nitrogen (

    
    ) atmosphere, wash NaH (1.5 eq) with dry hexane to remove mineral oil. Suspend the NaH in anhydrous DMSO (5 mL per gram of ketone).
    
  • Addition: Add Trimethylsulfoxonium iodide (1.2 eq) in portions at room temperature. Stir for 30–60 minutes until hydrogen evolution ceases and a clear/cloudy solution of the dimethyloxosulfonium methylide forms.

  • Ketone Addition: Cool the mixture to 10°C. Add 1-(4-Chlorophenyl)-3-methylbutan-1-one (1.0 eq) dropwise (dissolved in minimal DMSO if solid).

  • Reaction: Allow the mixture to warm to room temperature and then heat to 55–60°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the ketone.

  • Workup: Pour the reaction mixture into ice-cold water. Extract 3x with Toluene.

  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate under reduced pressure. The crude epoxide is typically used directly in the next step to avoid degradation.
    
Protocol B: Triazole Ring Opening

Objective: Open the epoxide ring with 1,2,4-triazole to form the final tertiary alcohol.

Reagents:

  • Crude Epoxide (from Protocol A)

  • 1,2,4-Triazole (2.0 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Setup: Dissolve the crude epoxide in DMF (5 mL per gram).

  • Reagent Addition: Add 1,2,4-Triazole (2.0 eq) and

    
     (2.0 eq).
    
  • Heating: Heat the mixture to 80–90°C for 4–6 hours.

    • Note: Higher temperatures (>100°C) may promote polymerization or elimination byproducts.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Isolation: Wash organic phase with water (to remove DMF) and brine. Dry and concentrate.

  • Crystallization: The product often crystallizes from a mixture of Diisopropyl Ether and Hexane. If not, purify via silica gel column chromatography (Gradient: DCM to 5% MeOH in DCM).

Analytical Quality Control

To ensure the integrity of the research scaffold, the starting material must be validated before synthesis.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 10 min, hold 5 min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (carbonyl).

  • Acceptance Criteria: Purity > 98.0% area.

NMR Characterization (Reference)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.90 (d, 2H, Ar-H ortho to C=O)
      
    • 
       7.42 (d, 2H, Ar-H meta to C=O)
      
    • 
       2.80 (d, 2H, 
      
      
      
      )
    • 
       2.25 (m, 1H, Methine 
      
      
      
      )
    • 
       0.98 (d, 6H, Isopropyl 
      
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Epoxidation Moisture in DMSO or NaHUse freshly distilled DMSO and dry NaH under Argon/Nitrogen.
Incomplete Conversion Steric hindrance of isobutyl groupIncrease reaction time at 60°C; do not exceed 70°C to avoid decomposition.
Regioisomer Formation Triazole attacking wrong carbonEnsure basic conditions (

) favor the attack at the less substituted carbon of the epoxide.
Oily Product Residual solvent (DMF)Perform rigorous water washes or use a lyophylizer if applicable. Recrystallize from cold hexanes.

References

  • PubChem. (2025).[2][3] 1-(4-Chlorophenyl)-3-methylbutan-1-one Compound Summary. National Library of Medicine. [Link]

  • Shichita, T., et al. (2021). Synthesis of Triazole Derivatives via Corey-Chaykovsky Reaction. Journal of Agrochemical Science.
  • Bayer AG. (Various Patents). Process for the preparation of hydroxyethyl-triazoles. (Describes the general industrial route for Tebuconazole-class fungicides which this protocol mirrors).

Sources

Protocol for characterizing 1-(4-Chlorophenyl)-3-methylbutan-1-one and its derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comprehensive Characterization of 1-(4-Chlorophenyl)-3-methylbutan-1-one and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodological framework for the comprehensive characterization of 1-(4-chlorophenyl)-3-methylbutan-1-one, a halogenated aromatic ketone, and its derivatives. This protocol is designed to ensure the unequivocal confirmation of molecular structure, purity, and physicochemical properties, which are critical prerequisites for its use in further research and development, including as a synthetic intermediate or in biological screening. We will delve into the rationale behind each analytical technique, offering not just a series of steps, but a complete logical system for validation.

Introduction and Rationale

1-(4-Chlorophenyl)-3-methylbutan-1-one (PubChem CID: 11446915) is an aromatic ketone featuring a para-substituted chlorophenyl ring and an isobutyl group.[1] The presence of the carbonyl group, the aromatic system, and the halogen atom provides distinct and complementary spectroscopic handles for its identification.[2][3] A thorough characterization is paramount to establish its identity and purity, as even minor impurities can significantly impact the outcomes of subsequent reactions or biological assays.

This guide outlines a multi-technique approach, leveraging the strengths of spectroscopic, spectrometric, and chromatographic methods to build a self-validating profile of the target molecule. The workflow is designed to be logical and efficient, starting from post-synthesis purification to detailed structural elucidation and purity assessment.

Post-Synthesis Purification: Recrystallization Protocol

The first critical step after synthesis is purification. Recrystallization is the premier method for purifying solid organic compounds by separating the desired substance from impurities based on differences in solubility.[4][5][6] The principle relies on dissolving the impure compound in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.[6][7]

Causality of Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[5][8] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.[5]

  • Be sufficiently volatile to be easily removed from the purified crystals.[8]

For 1-(4-chlorophenyl)-3-methylbutan-1-one, a solvent system of ethanol/water or isopropanol/water is often effective, where the compound is soluble in the alcohol and insoluble in water.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[4][7]

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Determine the melting point and compare it to the literature value as a preliminary check of purity.

Spectroscopic and Spectrometric Elucidation

The following sections detail the core analytical techniques for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Protons adjacent to the electron-withdrawing carbonyl group are expected to be deshielded and appear at a lower field (higher ppm).[9][10]

  • ¹³C NMR Spectroscopy: Provides information on the number of different types of carbon atoms. The carbonyl carbon is highly deshielded and appears significantly downfield, typically in the 190-220 ppm range.[10] Aromatic carbons resonate in the 110-170 ppm region.[11]

¹H NMR Data AssignmentPredicted δ (ppm)MultiplicityIntegration
Protons on C1' and C2'Aromatic (ortho to C=O)~7.9Doublet2H
Protons on C3' and C4'Aromatic (meta to C=O)~7.5Doublet2H
Methylene protons (CH₂)-CH₂-CO-~2.9Doublet2H
Methine proton (CH)-CH(CH₃)₂~2.2Multiplet1H
Methyl protons (CH₃)-CH(CH₃)₂~1.0Doublet6H
¹³C NMR Data AssignmentPredicted δ (ppm)
Carbonyl CarbonC=O~198
C4' (Carbon bearing Cl)C-Cl~140
C1' (Carbon attached to C=O)C-C=O~136
C3' and C5'Aromatic CH~130
C2' and C6'Aromatic CH~129
Methylene Carbon-CH₂-CO-~52
Methine Carbon-CH(CH₃)₂~25
Methyl Carbons-CH(CH₃)₂~23
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern. For organochlorine compounds, MS is particularly diagnostic due to the isotopic distribution of chlorine.[3]

Causality of Isotopic Peaks: Chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[12] This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion (M+) peak, providing definitive evidence for the presence of a single chlorine atom.[12][13]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative Intensity RatioFragment Identity
196198~3:1[M]⁺, Molecular Ion
139141~3:1[Cl-C₆H₄-CO]⁺, Acylium ion (α-cleavage)
111113~3:1[Cl-C₆H₄]⁺, Chlorophenyl cation
57--[C₄H₉]⁺, Isobutyl cation (α-cleavage)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[14]

Key Diagnostic Peaks:

  • C=O Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. Conjugation with the aromatic ring lowers the frequency to around 1685-1690 cm⁻¹.[15][16][17]

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.[2]

  • Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹.[2]

  • Aliphatic C-H Stretch: Peaks appearing just below 3000 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically 800-600 cm⁻¹.

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H Stretch
~2870-2960MediumAliphatic C-H Stretch
~1690StrongC=O Stretch (Ketone)
~1600, ~1480MediumAromatic C=C Stretch
~830StrongC-H Out-of-plane bend
~750MediumC-Cl Stretch
UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of conjugated systems, such as the aromatic ring in this molecule. Aromatic compounds typically exhibit characteristic absorptions due to π → π* transitions.[2][18][19] Benzene itself shows bands around 204 nm and 255 nm.[20] Substitution on the ring can cause a bathochromic (red) shift to longer wavelengths.[11][18]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or hexane.

  • Analysis: Record the spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Expected Absorption: An intense absorption band is expected in the range of 250-280 nm, characteristic of the chlorobenzoyl chromophore.

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for quantifying purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for this molecule.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[21][22]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.[21]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the analyte absorbs strongly (e.g., 254 nm or the λ_max determined by UV-Vis).

  • Analysis: A pure sample should yield a single, sharp, symmetrical peak. Purity can be calculated from the peak area percentage.

Overall Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Analysis Synthesis Crude Product Synthesis Recrystallization Recrystallization Synthesis->Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Recrystallization->NMR Confirms C-H Framework MS Mass Spectrometry (GC-MS) Recrystallization->MS Confirms MW & Halogen Presence IR IR Spectroscopy Recrystallization->IR Confirms Functional Groups UV UV-Vis Spectroscopy Recrystallization->UV Confirms Aromatic System HPLC HPLC Purity (>99%) Final Fully Characterized Compound HPLC->Final

Caption: Workflow for the characterization of 1-(4-chlorophenyl)-3-methylbutan-1-one.

Application to Derivatives

The protocols described herein are directly applicable to derivatives of 1-(4-chlorophenyl)-3-methylbutan-1-one. Modifications to the parent structure will result in predictable changes in the analytical data:

  • NMR: Additional or shifted signals corresponding to the new functional groups.

  • MS: A shift in the molecular ion peak corresponding to the mass change and potentially new fragmentation pathways.

  • IR: New absorption bands characteristic of the added functional groups (e.g., -OH, -NH₂, -NO₂).

  • HPLC: A change in retention time due to altered polarity.

By systematically applying this comprehensive characterization protocol, researchers can ensure the identity, purity, and quality of their compounds, providing a solid and trustworthy foundation for subsequent scientific endeavors.

References

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Technology. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Reddit. (2015, October 8). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Retrieved from [Link]

  • Socratic. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018, March 20). (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectrometry menu. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]

  • YouTube. (2024, February 18). UV-VISIBLE Spectroscopy: Absorption in Aromatic Compounds. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of organochlorine pesticides and PCBs using EPA method 608.3. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Retrieved from [Link]

  • ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • Vietnam National University. (2026, January 29). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectral chemical shifts δ (ppm) of Hα and. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Wikipedia. (n.d.). Organochlorine chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). 2 - Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-2-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Chlorophenyl-2,4-dichlorobenzyl ketone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MDPI. (2019, October 24). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

  • Analytice. (2020, August 11). Laboratory analysis of organochlorine pesticides on air samples. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. Retrieved from [Link]

  • RSC Publishing. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • ResearchGate. (n.d.). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting common side reactions in 1-(4-Chlorophenyl)-3-methylbutan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges encountered during this synthesis. The primary synthetic route discussed is the Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride, a cornerstone reaction in the production of various chemical intermediates.

Core Synthesis Overview: Friedel-Crafts Acylation

The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one is most commonly achieved via the Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2] The reaction involves the electrophilic aromatic substitution of a hydrogen atom on the chlorobenzene ring with the isovaleroyl group.

The chloro group on the benzene ring is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3][4] Due to steric hindrance from the chloro group and the bulkiness of the isovaleroyl group, the para-substituted product, 1-(4-Chlorophenyl)-3-methylbutan-1-one, is the major and desired product.[3][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

Answer: Low or negligible yields in the Friedel-Crafts acylation of chlorobenzene are frequently traced back to issues with the catalyst, reactants, or reaction conditions. Here are the most common culprits and their solutions:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts, particularly aluminum chloride, are extremely sensitive to moisture.[6][7] Any water present in the glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.

    • Solution: Ensure all glassware is rigorously dried, preferably by flame-drying or oven-drying. Use anhydrous solvents and fresh, high-purity anhydrous aluminum chloride. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture.[3]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst, effectively sequestering it from the reaction.[1][6] This means that a catalytic amount is insufficient.

    • Solution: A stoichiometric amount (at least 1 equivalent) or even a slight excess of the Lewis acid catalyst is necessary to drive the reaction to completion.[3][6]

  • Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, making it less reactive than benzene in electrophilic aromatic substitutions.[3]

    • Solution: Using a stoichiometric amount or a slight excess of the Lewis acid can help to sufficiently activate the isovaleroyl chloride.[3] If the reaction remains sluggish, a modest increase in temperature can be considered, though this may impact the isomer ratio (see Issue 2). Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal reaction time.[3]

  • Hydrolysis of Isovaleroyl Chloride: Isovaleroyl chloride is an acyl chloride and is susceptible to hydrolysis in the presence of water, forming isovaleric acid.[8][9] Isovaleric acid will not participate in the Friedel-Crafts acylation.

    • Solution: As with catalyst inactivity, maintaining strictly anhydrous conditions is paramount. Use freshly opened or properly stored isovaleroyl chloride.

Issue 2: Formation of Undesired Isomers and Byproducts

Question: I've obtained a product mixture containing a significant amount of an undesired isomer. How can I improve the regioselectivity and minimize byproducts?

Answer: The primary side product in this synthesis is the ortho-isomer, 1-(2-Chlorophenyl)-3-methylbutan-1-one. Controlling the ratio of para to ortho product is key to a successful synthesis.

  • Controlling the Ortho/Para Isomer Ratio: The formation of the ortho-isomer is a competing reaction pathway.

    • Influence of Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable and sterically less hindered para-isomer.[3] Running the reaction at 0°C or even lower can significantly improve the para-selectivity.

    • Choice of Solvent: The polarity of the solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide or dichloromethane are often preferred and can enhance the formation of the para-product.[3]

  • Minimizing Other Byproducts: While polyacylation is generally not a significant issue in Friedel-Crafts acylation due to the deactivating nature of the ketone product, other side reactions can occur under suboptimal conditions.[1][3]

    • Dark, Tarry Material: The formation of dark-colored, tar-like substances is usually an indication of side reactions or polymerization, which can be caused by excessively high temperatures or prolonged reaction times.[3]

      • Solution: Adhere to the recommended reaction temperature and monitor the reaction's progress to avoid unnecessarily long reaction times. Ensure the purity of your starting materials, as impurities can sometimes act as catalysts for polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is an excess of the Lewis acid catalyst often required in Friedel-Crafts acylation?

A1: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][6] This complexation removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount of the catalyst is needed to ensure there is enough active catalyst to react with all of the acyl chloride.

Q2: Can I use other Lewis acids besides aluminum chloride?

A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can catalyze Friedel-Crafts acylation.[3] However, aluminum chloride is one of the most common and effective catalysts for this type of reaction. The choice of catalyst can sometimes influence the reaction's efficiency and regioselectivity.

Q3: How can I effectively purify the final product to remove the ortho-isomer?

A3: The para and ortho isomers have different physical properties, which can be exploited for purification.

  • Recrystallization: This is often the most effective method for separating the isomers on a laboratory scale. The para-isomer is typically more symmetrical and may have a higher melting point and lower solubility in certain solvents compared to the ortho-isomer, allowing for its selective crystallization.

  • Column Chromatography: If recrystallization is not sufficiently effective, column chromatography on silica gel can be used to separate the isomers based on their differing polarities.[3]

Q4: What is the purpose of the aqueous workup with ice and hydrochloric acid?

A4: The workup procedure serves two main purposes. Firstly, the addition of the reaction mixture to ice and water hydrolyzes and quenches any remaining reactive species, including the aluminum chloride catalyst and any unreacted isovaleroyl chloride.[3] Secondly, the hydrochloric acid helps to break up the aluminum chloride-ketone complex, liberating the desired product into the organic phase.[3]

Experimental Protocols

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low/No Yield Catalyst deactivation by moistureUse anhydrous reagents and solvents; flame-dry glassware; run under inert atmosphere.[3][6]
Insufficient catalystUse a stoichiometric amount or slight excess of the Lewis acid catalyst.[3][6]
Deactivated starting material (chlorobenzene)Use a stoichiometric amount of catalyst; monitor reaction progress (TLC/GC).[3]
Hydrolysis of isovaleroyl chlorideMaintain strictly anhydrous conditions.[8][9]
High Ortho-Isomer Content High reaction temperaturePerform the reaction at lower temperatures (e.g., 0°C).[3]
Inappropriate solventUse a non-polar solvent like dichloromethane or carbon disulfide.[3]
Formation of Tarry Material Excessive heat or prolonged reaction timeAdhere to recommended temperature and time; ensure starting material purity.[3]
General Protocol for the Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one
  • Preparation: Under an inert atmosphere (N₂ or Ar), equip a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, dissolve isovaleroyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Chlorobenzene Addition: To the stirred suspension of aluminum chloride, add chlorobenzene (1.2 equivalents).

  • Reaction: Slowly add the isovaleroyl chloride solution from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C or room temperature while monitoring its progress by TLC or GC.

  • Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Visualizations

Logical Troubleshooting Flow

Troubleshooting_Flow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield IsomerIssue Incorrect Isomer Ratio / Byproducts Start->IsomerIssue CheckAnhydrous Verify Anhydrous Conditions (Reagents, Glassware, Atmosphere) LowYield->CheckAnhydrous Moisture contamination? AdjustTemp Lower Reaction Temperature (e.g., 0°C) IsomerIssue->AdjustTemp High ortho-isomer? CheckCatalyst Check Catalyst Stoichiometry (>=1 equivalent) CheckAnhydrous->CheckCatalyst Conditions are dry CheckConditions Review Reaction Conditions (Time, Temperature) CheckCatalyst->CheckConditions Sufficient catalyst Success Successful Synthesis CheckConditions->Success Optimized ChangeSolvent Consider Non-Polar Solvent (e.g., CH2Cl2) AdjustTemp->ChangeSolvent Still suboptimal ratio? Purify Purify Product (Recrystallization / Chromatography) ChangeSolvent->Purify Ratio acceptable Purify->Success

Caption: Troubleshooting logic for synthesis issues.

Reaction Pathway and Side Reactions

Reaction_Pathway Chlorobenzene Chlorobenzene ParaProduct 1-(4-Chlorophenyl)-3-methylbutan-1-one (Desired Product) Chlorobenzene->ParaProduct Major Pathway (para-attack) OrthoProduct 1-(2-Chlorophenyl)-3-methylbutan-1-one (Side Product) Chlorobenzene->OrthoProduct Minor Pathway (ortho-attack) IsovaleroylChloride Isovaleroyl Chloride AcyliumIon Acylium Ion (Electrophile) IsovaleroylChloride->AcyliumIon Catalyst Activation Hydrolysis Isovaleric Acid IsovaleroylChloride->Hydrolysis Side Reaction AlCl3 AlCl3 (Lewis Acid) AlCl3->AcyliumIon Catalyst Activation AcyliumIon->ParaProduct Major Pathway (para-attack) AcyliumIon->OrthoProduct Minor Pathway (ortho-attack) Water H2O (Moisture) Water->Hydrolysis Side Reaction

Caption: Synthesis pathway and potential side reactions.

References

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Reddit. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Retrieved from [Link]

  • Google Patents. (2012). CN103864600A - Anti-hydrolysis production process of isovaleryl chloride.
  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Royal Society of Chemistry. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • University of California, Davis. (2012). Approaching Synthesis Problems. Retrieved from [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a. Retrieved from [Link]

  • ResearchGate. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from [Link]

  • YouTube. (2023). The major product in the Friedal-Craft acylation of chlorobenzene is. AnswerXpert. Retrieved from [Link]

  • Quora. (2018). Acid chlorides are easily hydrolysed. Why?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid.
  • Google Patents. (n.d.). US2067473A - Hydrolysis of isobutyl chloride.
  • YouTube. (2020). Hydrolysis of an acid chloride. J Michelle Leslie. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
  • MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Retrieved from [Link]

  • Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof.

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the post-synthesis purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one. The methodologies described are grounded in established chemical principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-(4-Chlorophenyl)-3-methylbutan-1-one synthesized via Friedel-Crafts acylation?

A1: The impurity profile of your crude product is intrinsically linked to the synthesis method, which is typically the Friedel-Crafts acylation of chlorobenzene with isovaleroyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The acyl group is deactivating, which advantageously prevents polyacylation, a common issue in Friedel-Crafts alkylations.[1][3][4] However, several other impurities are common.

Causality Behind Impurities:

  • Isomeric Byproducts: The chloro-substituent on the benzene ring is an ortho, para-director.[1] While the para-substituted product is sterically favored and typically the major product (84–97% in similar reactions), a certain percentage of the ortho-isomer will inevitably form.[1][5] These isomers often have very similar physical properties, making them challenging to separate.

  • Unreacted Starting Materials: Incomplete reaction can leave residual chlorobenzene and isovaleroyl chloride (or its hydrolyzed form, isovaleric acid) in the crude mixture.

  • Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) must be completely removed during the workup. Inadequate quenching can lead to the formation of aluminum hydroxide complexes, which can complicate purification and impart color to the product.[6]

  • Solvent Residues: The solvent used for the reaction (e.g., dichloromethane, nitrobenzene) may be present if not thoroughly removed.

Table 1: Common Impurities and Their Origin
ImpurityOriginRecommended Removal Method
ortho-1-(4-Chlorophenyl)-3-methylbutan-1-oneIsomeric byproduct from Friedel-Crafts reactionFractional Recrystallization, Column Chromatography
ChlorobenzeneUnreacted starting materialDistillation, Column Chromatography
Isovaleric AcidHydrolysis of unreacted isovaleroyl chlorideAqueous basic wash (e.g., NaOH, NaHCO₃)
Aluminum SaltsQuenched Lewis acid catalystAqueous acid/water wash
Reaction SolventResidual solvent from synthesisEvaporation under reduced pressure, Vacuum Distillation
Q2: My crude product is a dark, oily substance. How can I improve its appearance and induce crystallization?

A2: A dark, oily appearance often points to residual acidic impurities, likely from the catalyst, which can inhibit crystallization. A thorough aqueous workup is the critical first step to remove these non-organic contaminants.

The Logic of the Workup: The goal is to systematically remove acidic and basic impurities.

  • Quenching: The reaction is first carefully quenched by pouring it onto ice. This hydrolyzes the reactive aluminum complexes. Adding concentrated HCl can help dissolve any precipitated aluminum hydroxide.[6][7]

  • Extraction: The product is extracted into an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Washing: The organic layer is then washed sequentially.

    • A dilute acid wash (e.g., 1M HCl) ensures the complete removal of any remaining Lewis acid.

    • A dilute base wash (e.g., 5% NaOH or saturated NaHCO₃) neutralizes any remaining acid and removes acidic byproducts like isovaleric acid.[7][8]

    • A final brine wash (saturated NaCl solution) removes the bulk of the dissolved water from the organic layer, breaking up emulsions and preparing it for the drying agent.

  • Drying & Concentration: The washed organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) to remove residual water, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9] This process should yield a crude solid or a cleaner oil that is more amenable to crystallization.

Q3: I've attempted recrystallization, but the purity is not improving, or the product is "oiling out." What should I do?

A3: Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and proper technique.[10] Aryl ketones, like your target compound, generally have good crystallization behavior.[11]

Choosing the Right Solvent: The ideal solvent should dissolve the compound completely when hot but poorly when cold. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).

Table 2: Suggested Solvents for Recrystallization of Aryl Ketones
SolventBoiling Point (°C)PolarityComments
Ethanol78PolarA common first choice for aryl ketones.[12]
Methanol65PolarSimilar to ethanol, but lower boiling point.
Isopropanol82PolarGood for compounds with intermediate polarity.
Hexane / Heptane69 / 98Non-polarGood for less polar compounds; often used as an anti-solvent in a solvent pair.
Ethyl Acetate77IntermediateA versatile solvent.[13]
Toluene111Non-polarHigher boiling point, can be effective for stubborn compounds.

Troubleshooting "Oiling Out": "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming crystals, it separates as a liquid.

  • Causality: The solvent may be too non-polar for the compound, or the solution is being cooled too rapidly.

  • Solution: Re-heat the solution to redissolve the oil. Add a small amount of a more polar solvent (creating a "solvent pair") until the solution is just barely cloudy, then add a drop of the first solvent to clarify. Allow the solution to cool much more slowly. Vigorous stirring as the solution cools can also sometimes promote crystallization over oiling.

Q4: Recrystallization is ineffective for removing a key impurity. What is the next logical purification step?

A4: When impurities co-crystallize or have very similar solubility profiles to your product, column chromatography is the preferred method.[14] This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[15]

The Principle of Separation: Your target compound, 1-(4-Chlorophenyl)-3-methylbutan-1-one, is a moderately polar ketone. It will adhere to the polar silica gel stationary phase. By using a mobile phase (eluent) of low polarity (e.g., a mixture of hexane and ethyl acetate), the less polar impurities will travel down the column faster, while your more polar product will be retained longer. Gradually increasing the polarity of the eluent will then wash your purified product off the column.[8]

Experimental Protocols & Workflows

Workflow for Post-Synthesis Purification

The following diagram illustrates a logical decision-making process for purifying your crude product.

PurificationWorkflow Start Crude Reaction Mixture Workup 1. Quench on Ice/HCl 2. Extract with Organic Solvent 3. Aqueous Washes (Base, Brine) Start->Workup Dry Dry (Na₂SO₄) & Concentrate Workup->Dry Assess Assess Crude Product Dry->Assess Recrystallize Recrystallization Assess->Recrystallize  Solid Chromatography Column Chromatography Assess->Chromatography  Persistent Oil / Complex Mixture   Distillation Vacuum Distillation Assess->Distillation  Liquid / Low MP Solid   CheckPurity Check Purity (TLC, NMR) Recrystallize->CheckPurity Chromatography->CheckPurity Distillation->CheckPurity CheckPurity->Chromatography  Purity Not OK End Pure Product CheckPurity->End  Purity OK

Caption: Decision workflow for purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Protocol 1: Standard Aqueous Workup
  • Quenching: Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 100 g).

  • Acidification (Optional): If a significant amount of solid (aluminum hydroxide) is present, add concentrated HCl dropwise until the solid dissolves.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Washing: Combine the organic extracts. Wash sequentially with:

    • 50 mL of water

    • 50 mL of 2% NaOH solution[6]

    • 50 mL of water

    • 50 mL of brine

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄).[6] Swirl and let it stand for 15-20 minutes.

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization from Ethanol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Carefully apply this solution to the top of the silica gel bed.[15]

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start at 95:5 Hexane:Ethyl Acetate.[8]

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate and develop it in the mobile phase to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-Chlorophenyl)-3-methylbutan-1-one.

References

  • LordMorio et al. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. Reddit. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzalacetophenone. Organic Syntheses Procedure. Available at: [Link]

  • Guo, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. RSC. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). Synthesis of Acetophenone. Sciencemadness. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Aryl Ketones. Thieme. Available at: [Link]

  • JoVE. (2015). Video: Purification of a Total Lipid Extract with Column Chromatography. JoVE. Available at: [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Bradley, W. B., & Reid, Jr., E. E. (n.d.). Some Substituted Acetophenones. American Chemical Society. Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone. Google Patents.
  • PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. Available at: [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. University of Rochester. Available at: [Link]

  • ACS Omega. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Publications. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI. Available at: [Link]

  • ResearchGate. (2025). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Chlorophenyl)-3-methylbutan-1-one. PubChem. Available at: [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones. Google Patents.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid. Google Patents.
  • Taylor & Francis Online. (2006). Crystallization of poly(aryl ether ketones). I. crystallization kinetics. Taylor & Francis Online. Available at: [Link]

  • Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Available at: [Link]

  • PubChemLite. (n.d.). 1-(4-chlorophenyl)-3-methylbutan-1-one. PubChemLite. Available at: [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Chad's Prep. Available at: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. Available at: [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]

  • Thieme. (n.d.). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Thieme. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. Google Patents.
  • Google Patents. (n.d.). (R) -1-[(4-chlorophenyl) phenylmethyl] piperazine or a salt thereof. Google Patents.
  • Organic Syntheses. (n.d.). 4-dimethylamino-n-triphenylmethylpyridinium chloride. Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Friedel-Crafts Acylation Workups

Reference ID: TSC-FC-4CL-ISOV | Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for 1-(4-Chlorophenyl)-3-methylbutan-1-one (also known as p-chloroisovalerophenone). This intermediate is critical in the synthesis of agrochemicals (e.g., uniconazole precursors) and pharmaceutical scaffolds.

The synthesis typically involves the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride (3-methylbutanoyl chloride) using aluminum chloride (


). While the reaction is robust, the purification is notoriously deceptive due to three core challenges:
  • Aluminum Emulsions: Persistent "milky" interphases during extraction.

  • Isomeric Contamination: Difficulty separating the ortho-isomer (1-(2-chlorophenyl)-...) from the desired para-product due to boiling point proximity.

  • Trace Polymerization: Darkening of the oil/solid upon standing.

This guide provides self-validating protocols to resolve these issues.

Module 1: The Aluminum Quench (Solving Emulsions)

The Problem: You have finished the reaction, poured it onto ice, and are extracting with Dichloromethane (DCM) or Ethyl Acetate. The organic layer is opaque/milky, or a third "rag" layer has formed that refuses to separate.

The Science: This is caused by hydrated aluminum species (


). In a standard acid quench, if the pH isn't low enough, these amphoteric species form gelatinous networks that stabilize oil-in-water emulsions.
Protocol A: The Rochelle Salt Method (Recommended)

Use this when emulsions are severe or when the product is acid-sensitive.

  • Quench: Pour the reaction mixture slowly onto ice.

  • Chelation: Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt) . Use approximately 10 mL of saturated solution per gram of

    
     used.
    
  • Agitation: Stir vigorously for 30–60 minutes.

    • Mechanism:[1][2][3][4][5][6][7] The tartrate ligand binds aluminum more tightly than hydroxide, breaking the gelatinous network and solubilizing the aluminum in the aqueous phase [1].

  • Separation: The layers will separate cleanly. The organic layer should be clear, not milky.

Protocol B: The Aggressive Acid Hydrolysis

Use this for robust substrates when speed is prioritized.

  • Quench: Pour mixture onto ice/conc. HCl (aim for pH < 1).

  • Digestion: You must stir until all solid aluminum clumps dissolve . If the organic layer remains milky, filter the biphasic mixture through a pad of Celite to break the surface tension.

Visual Workflow: Quench Decision Matrix

QuenchWorkflow start Reaction Complete (AlCl3 Complex) decision Is Product Acid Sensitive? start->decision acid_path Acid Quench (Ice + 6M HCl) decision->acid_path No rochelle_path Rochelle Salt Quench (Sat. K-Na Tartrate) decision->rochelle_path Yes check Check Organic Layer acid_path->check rochelle_path->check clear Clear Phase Separation (Proceed to Wash) check->clear Transparent milky Milky/Emulsion check->milky Opaque celite Filter thru Celite or Add Brine milky->celite celite->clear

Caption: Decision tree for selecting the optimal workup strategy to prevent aluminum-based emulsions.

Module 2: Isomer Management (Ortho vs. Para)

The Problem: HPLC/GC indicates ~5–12% of a secondary peak very close to the main peak. This is the ortho-isomer.

  • Para-isomer (Target): 1-(4-chlorophenyl)-3-methylbutan-1-one.[5][8][9][10]

  • Ortho-isomer (Impurity): 1-(2-chlorophenyl)-3-methylbutan-1-one.

The Science: The isovaleryl group is moderately bulky, directing predominantly para. However, the ortho position is statistically favored (2 sites vs 1) and electronically viable. Separation by simple distillation is often ineffective because the boiling point difference (


) is typically 

[2].
Comparative Data: Separation Strategies
MethodEffectivenessYield ImpactNotes
Simple Distillation LowLowCannot separate isomers; only removes tars/polymers.
Fractional Distillation MediumMediumRequires high reflux ratio (10:1) and >20 theoretical plates.
Melt Crystallization High MediumBest for scaling. Para crystallizes; Ortho stays in oil (eutectic).
Chromatography HighLowExpensive at scale. Use for analytical standards.
The "Cold-Crash" Crystallization Protocol

Since the para-isomer has higher symmetry, it packs better into a lattice. We exploit this thermodynamic property.

  • Solvent Choice: Use Hexane or Pentane (Non-polar). If the product is too soluble, use MeOH:Water (9:1) .

  • Dissolution: Dissolve the crude oil in the minimum amount of warm solvent (

    
    ).
    
  • Seeding: Cool to room temperature. If no crystals form, scratch the glass or add a seed crystal of pure para-isomer.

  • Deep Freeze: Place the vessel in a freezer at

    
     for 12 hours.
    
  • Filtration: Rapidly filter the cold mixture. The ortho-isomer (which acts as a solvent impurity) will remain in the mother liquor.

    • Validation: Check the Melting Point (MP). The para-isomer should be a solid (MP approx 30–40°C range, often supercools), while the ortho-enriched filtrate remains an oil.

Module 3: Polishing & Color Removal

The Problem: The product is chemically pure (>98%) but has a pink, yellow, or brown hue. The Cause: Trace phenols or polymerized isovalerophenone oxidation products.

Silica Plug Filtration (The "Flash" Polish)
  • Pack a short column (pad) of Silica Gel 60.

  • Load the crude oil (diluted 1:1 in Hexane/DCM).

  • Flush with 5% Ethyl Acetate in Hexane .

  • Result: The non-polar ketone elutes rapidly. The dark, polar tars and trace aluminum salts stick to the baseline of the silica.

Frequently Asked Questions (FAQ)

Q1: My product is an oil, but literature says it should be a solid. Is it impure? A: Not necessarily. 1-(4-Chlorophenyl)-3-methylbutan-1-one has a low melting point and tends to supercool .

  • Test: Dip a glass rod in the oil and touch a piece of dry ice. If it solidifies and stays solid at Room Temp (RT), it is the product. If it melts back to oil at RT, it may be high in ortho-isomer (which depresses the MP).

Q2: Can I use vacuum distillation to separate the isomers? A: Only if you have a spinning band column or a packed column with high theoretical plates. The boiling points are too close for a standard Vigreux column. You will likely just distill a mixture. We recommend distillation only to remove heavy tars before attempting crystallization [3].

Q3: The reaction stalled at 80% conversion. Should I add more catalyst? A: No. In Friedel-Crafts acylation, the product ketone complexes with


 (1:1 ratio), deactivating the catalyst. You need >1 equivalent  of 

relative to the acid chloride from the start. Adding it later often causes messy exotherms without restarting the reaction effectively.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Rochelle salt workups of aluminates). 11

  • Hanson, C., & Patel, A. N. "Separation of o- and p-chloronitrobenzene by solvent extraction." Journal of Applied Chemistry, 1968. (Illustrates the difficulty of separating ortho/para isomers of chlorinated aromatics via distillation). 7[2][5][8][12][13][14]

  • Furniss, B. S., et al. "Purification of Organic Chemicals." ResearchGate.[12][15] (General protocols for fractional distillation of aromatic ketones). 15

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-71573-CL Subject: Impurity Profiling & Removal Protocols for 4'-Chloroisovalerophenone Status: Active Support Guide[1]

Diagnostic & Identification: "What is in my flask?"

Before attempting purification, you must accurately diagnose the impurity profile. In Friedel-Crafts acylation (the standard synthesis route for this molecule), the "crude" mixture often appears as a dark yellow-to-brown oil or low-melting solid.[1]

Common Impurity Profile Table
Impurity TypeChemical IdentityOrigin/CauseDiagnostic Signal (NMR/GC)
Isomer 1-(2-Chlorophenyl)-3-methylbutan-1-one (Ortho-isomer)Non-selective acylation at the ortho position.[1]1H NMR: Shift in aromatic region. Ortho protons often show distinct splitting compared to the symmetric Para AA'BB' system.[1]
Starting Material ChlorobenzeneSolvent/Reactant carryover.[1][2]GC-MS: Early eluting peak. 1H NMR: Multiplet at ~7.2-7.4 ppm (integrates high if solvent is trapped).[1]
Byproduct Isovaleric AcidHydrolysis of unreacted isovaleryl chloride.[1]1H NMR: Broad singlet >10 ppm (COOH).[1] IR: Broad OH stretch 2500-3300 cm⁻¹.[1]
Inorganic Aluminum salts / AluminaImproper quenching of AlCl₃ catalyst.[1]Visual: Colloidal turbidity, persistent emulsion, or "sticky" solids.
Colorant Polymerized/Oligomerized speciesAcid-catalyzed condensation side reactions.[1]Visual: Dark brown/red color.[1] TLC: Baseline spots.
Impurity Identification Workflow

Use this decision tree to determine your purification strategy based on analytical data.

ImpurityID Start Analyze Crude Mixture (GC-MS & 1H NMR) CheckAcid Is Isovaleric Acid Present? (Broad OH/COOH peak) Start->CheckAcid CheckIso Is Ortho-Isomer > 5%? CheckAcid->CheckIso No ActionWash Protocol A: Alkaline Wash CheckAcid->ActionWash Yes CheckColor Is Product Dark/Tar-like? CheckIso->CheckColor No ActionCryst Protocol C: Low-Temp Crystallization CheckIso->ActionCryst Yes (Solid) ActionDist Protocol B: Vacuum Distillation CheckIso->ActionDist Yes (Oil) CheckColor->ActionDist Yes Proceed to QC Proceed to QC CheckColor->Proceed to QC No ActionWash->CheckIso

Figure 1: Analytical decision matrix for impurity identification and protocol selection.

Purification Protocols (The "Treatment")

Protocol A: Chemical De-acidification (Essential First Step)

Target: Removal of Isovaleric acid and Aluminum residues.

The Logic: Isovaleric acid has a pKa of ~4.8. Washing with a weak base (NaHCO₃, pH ~8.[1]5) converts the acid to its water-soluble sodium salt without risking enolization or condensation of the ketone product (which can occur with strong bases like NaOH).

  • Dissolution: Dissolve the crude oil in an inert solvent (Dichloromethane or Ethyl Acetate).[1] Use a 1:5 ratio (g crude : mL solvent).[1]

  • Acid Wash: Wash organic phase with 1M HCl (2x) to break any Aluminum-Ketone complexes.[1]

  • Alkaline Wash: Wash with Saturated NaHCO₃ solution (3x) until the aqueous layer pH remains ~8-9.[1]

    • Critical Check: Evolution of CO₂ gas indicates active neutralization.[1] Stop only when gas evolution ceases.[1]

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

  • Drying: Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: High-Vacuum Fractional Distillation

Target: Separation of Chlorobenzene, color bodies, and isomer enrichment (if liquid).

The Logic: 1-(4-Chlorophenyl)-3-methylbutan-1-one has a high boiling point (>130°C at reduced pressure).[1] The ortho isomer typically boils 2-5°C lower than the para isomer due to reduced intermolecular stacking.[1] A standard simple distillation will not separate the isomers effectively; a Vigreux column or packed column is required.[1][3]

  • Setup: Short-path distillation head with a 10-20 cm Vigreux column.

  • Pressure: High vacuum is mandatory (< 5 mmHg, preferably < 1 mmHg) to prevent thermal decomposition.[1]

  • Fractions:

    • F1 (Fore-run): Solvent residues (Chlorobenzene).[1][2][4]

    • F2 (Transition): Mixed isomers (Rich in ortho).

    • F3 (Main Cut): Pure 1-(4-Chlorophenyl)-3-methylbutan-1-one.[1]

    • Residue: Dark polymeric tars (do not distill to dryness).[1]

Protocol C: Low-Temperature Recrystallization (Gold Standard)

Target: Removal of ortho-isomer from the para-product.[1][4]

The Logic: The para-substituted ketone is more symmetric and packs more efficiently into a crystal lattice than the ortho-isomer.[1] Even if the product is an oil at room temperature (it is often a low-melting solid, MP ~30-40°C), cooling it in a non-polar solvent forces the para isomer to precipitate while the ortho isomer remains in the mother liquor.

  • Solvent Choice: Hexane or Pentane (Non-polar).[1]

  • Dissolution: Dissolve crude oil in minimum hot Hexane (approx 40-50°C).

  • Cooling: Allow to cool to Room Temperature (RT). If oiling out occurs, seed with a pure crystal if available.

  • Deep Freeze: Place the flask in a -20°C freezer for 12-24 hours.

  • Filtration: Rapidly filter the white crystals while cold. Wash with cold (-20°C) Hexane.

    • Yield Note: This method sacrifices some yield for high purity (>99%).[1]

Troubleshooting & FAQs

Q1: My product is a dark brown oil even after distillation. Why?

A: This indicates oxidative degradation or "pot residue" carryover.[1]

  • Cause: Distilling too fast (bumping) or insufficient vacuum (high heat required).[1]

  • Fix: Dissolve the oil in Hexane/Ethyl Acetate (9:1) and pass it through a short pad of Silica Gel or treat with Activated Charcoal (10% w/w) for 30 mins, then filter.[1] This removes polar color bodies.[1]

Q2: I cannot separate the ortho isomer. The ratio remains 90:10.

A: Distillation is often insufficient for <5% isomer separation.[1]

  • Fix: Switch to Protocol C (Crystallization) . If the compound refuses to crystallize (stays an oil), use a "melt crystallization" technique: Cool the neat oil to 0°C. If it solidifies, let it slowly warm to 20°C on a sintered glass funnel. The liquid that drips off first is enriched in the ortho isomer (eutectic mixture), leaving purer para solid behind.

Q3: The NMR shows a large singlet at 7.2 ppm. Is this product?

A: No, this is likely trapped Chlorobenzene .

  • Fix: This solvent is difficult to remove on a rotavap due to high boiling point (131°C).[1] You must use a high-vacuum pump (<1 mmHg) with the flask heated to 60°C for at least 1 hour, or perform the distillation (Protocol B).[1]

Q4: The product smells like "sweaty socks" or "cheese".

A: This is the distinct odor of Isovaleric Acid .

  • Fix: Your alkaline wash (Protocol A) was insufficient. Repeat the wash with 10% NaOH (carefully, cold) or saturated NaHCO₃ until the odor disappears.

Process Visualization

The following diagram illustrates the integrated purification workflow.

PurificationFlow Crude Crude Reaction Mixture (AlCl3, Acid, Isomers) Quench 1. Acid Quench (HCl) 2. Base Wash (NaHCO3) Crude->Quench Remove Al/Acid Dry Dry (Na2SO4) & Conc. Quench->Dry Decision State at RT? Dry->Decision Distill High Vac Distillation (Remove Solvent/Tar) Decision->Distill Liquid/Oil Cryst Crystallization (Hexane, -20°C) Decision->Cryst Solid Distill->Cryst If Isomer > 2% Final Pure 4'-Chloro- isovalerophenone Distill->Final If Isomer < 2% Cryst->Final

Figure 2: Integrated purification workflow from crude reaction mixture to pure compound.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for Friedel-Crafts workup and aromatic ketone purification).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115207, 1-(4-Chlorophenyl)-3-methylbutan-1-one. Retrieved from PubChem.[1][5] [Link][1]

  • Org. Synth. 1928, 8, 48. Friedel-Crafts Acylation: General Procedures and Workup. (Foundational reference for Aluminum Chloride removal). [Link]

  • ChemSynthesis. Physical Properties of Chloroisovalerophenone Derivatives. (Melting point and boiling point data for separation logic). [Link]

Sources

Alternative catalysts for a more efficient synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficient Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one (4'-Chloro-isovalerophenone) Ticket ID: CHEM-404-ISOVAL Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Shift from Aluminum Chloride

User Issue: "We are experiencing low yields (40-50%), difficult workups, and high hazardous waste generation using stoichiometric


 for the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride."

Technical Analysis: The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one involves the acylation of a deactivated aromatic ring (chlorobenzene).[1] Traditional


 methods fail here because:
  • Stoichiometry: The product ketone complexes with

    
    , requiring >1 equivalent of catalyst.
    
  • Deactivation: Chlorobenzene is electron-deficient; weak Lewis acids fail, while

    
     often leads to side reactions or "tarring" during the harsh hydrolysis workup.
    
  • Moisture Sensitivity: Isovaleryl chloride hydrolyzes rapidly if the

    
     has absorbed ambient moisture.
    

Recommended Solution: Transition to Metal Triflates (specifically Hafnium(IV) or Bismuth(III)) or Large-Pore Zeolites (H-Beta). These systems offer catalytic turnover (non-stoichiometric), moisture tolerance, and simplified purification.

Diagnostic & Troubleshooting Modules
Module A: Metal Triflate Catalysis (Homogeneous/Recoverable)

Recommended Catalyst: Hafnium(IV) Triflate [


] or Bismuth(III) Triflate [

].

Why it works: These are "water-tolerant" Lewis acids. Unlike


, they do not decompose instantly in air and can activate the acyl chloride even in the presence of deactivated arenes like chlorobenzene.

Troubleshooting Guide:

SymptomProbable CauseDiagnostic StepCorrective Action
Low Conversion (<30%) Catalyst poisoning by basic impurities.Check pH of reaction mixture; check amine stabilizers in solvents.Use distilled chlorobenzene; ensure no amine stabilizers are present. Increase catalyst loading to 5 mol%.
Product Hydrolysis Isovaleryl chloride hydrolyzed before reaction.NMR check of starting material (look for isovaleric acid peak).Dry the catalyst at 120°C for 2h before use (even if "water tolerant", the reagent is not).
Ortho-isomer Impurity Lack of steric control.GC-MS analysis showing two peaks with same Mass (M+).Switch to a bulky solvent system (e.g.,

-Nitromethane) or switch to Zeolite H-Beta (Module B).

Comparative Data:


 vs. Alternatives 
MetricTraditional (

)
Hafnium(IV) TriflateZeolite H-Beta
Catalyst Loading 1.2 - 1.5 Equiv1 - 5 mol%10 - 20 wt%
Yield (Isolated) 45 - 60%85 - 92%60 - 75%
Selectivity (p:o) ~85:15~90:10>95:5
Waste Stream High (Al salts + HCl)Low (Recyclable catalyst)Very Low (Solid waste)
Module B: Heterogeneous Catalysis (Zeolites)

Recommended Catalyst: Zeolite H-Beta (


 ratio ~25).

Why it works: Zeolite Beta has a large 12-ring pore structure (approx 0.6–0.7 nm) that accommodates the bulky isovaleryl group. It acts as a shape-selective catalyst, strongly favoring the para isomer (1-(4-chlorophenyl)...) over the ortho isomer due to steric constraints within the pores.

Visualizing the Workflow & Deactivation:

Zeolite_Workflow Start Reagents: Chlorobenzene + Isovaleryl Chloride Adsorption Adsorption into Zeolite H-Beta Pores Start->Adsorption Acylium Acylium Ion Formation (Active Site) Adsorption->Acylium Reaction Electrophilic Attack (Shape Selective) Acylium->Reaction Diffusion Product Diffusion Out of Pore Reaction->Diffusion Success Coking Pore Blockage (Coking/Oligomers) Reaction->Coking Trapped Regen Calcination (550°C, Air) Coking->Regen Fix Regen->Adsorption Reuse

Figure 1: Zeolite H-Beta catalytic cycle including deactivation pathways and regeneration logic.

Experimental Protocols
Protocol A: High-Yield Synthesis using Hafnium(IV) Triflate

Best for: Small to medium scale, high value, difficult substrates.

Reagents:

  • Chlorobenzene (Substrate & Solvent): 5.0 mL (Excess)

  • Isovaleryl Chloride: 1.0 mmol

  • 
    : 0.05 mmol (5 mol%)
    
  • Optional:

    
     (Lithium Perchlorate) / Nitromethane system for rate acceleration.
    

Procedure:

  • Catalyst Prep: In a flame-dried flask under Argon, add

    
     (5 mol%).
    
  • Addition: Add Chlorobenzene (5 mL) followed by Isovaleryl Chloride (1.0 mmol).

  • Reaction: Heat the mixture to 80°C for 6–8 hours.

    • Note: Chlorobenzene is deactivated; room temperature is insufficient.

  • Quench: Cool to room temperature. Add water (10 mL).

  • Extraction: Extract with Dichloromethane (

    
     mL). The catalyst remains in the aqueous phase.
    
  • Recycling (Optional): The aqueous phase containing the catalyst can be concentrated and dried at 120°C/in vacuo to recover active

    
    .
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 95:5).
    
Protocol B: Green Synthesis using Zeolite H-Beta

Best for: Large scale, environmental compliance, high para-selectivity.

Reagents:

  • Chlorobenzene: 10 mmol

  • Isovaleryl Chloride: 2 mmol

  • Zeolite H-Beta (calcined): 200 mg (10 wt% relative to substrate)

Procedure:

  • Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water and activate acid sites.

  • Setup: Mix Chlorobenzene and Isovaleryl Chloride in a round-bottom flask.

  • Initiation: Add the activated Zeolite.

  • Reaction: Reflux (approx. 132°C) for 12–16 hours.

    • Tip: Use a Dean-Stark trap if any water generation is suspected (though this reaction generates HCl, keeping the system dry prevents catalyst deactivation).

  • Workup: Filter the hot reaction mixture to remove the Zeolite.

    • Caution: Do not filter cold; the product may precipitate in the zeolite matrix.

  • Regeneration: Wash the filtered zeolite with acetone, dry, and re-calcine for reuse.

Mechanistic Insight (The "Why")

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) .[1] The key differentiator between the catalysts is how they generate the electrophile (Acylium Ion) and how they manage the deactivated chlorobenzene ring.

Mechanism cluster_0 Critical Failure Point with AlCl3 R1 Isovaleryl Chloride Complex Acyl-Catalyst Complex R1->Complex + Catalyst Cat Catalyst (M+ or H+) Cat->Complex Ion Acylium Ion (Electrophile) [R-C+=O] Complex->Ion - Cl- Attack Attack on Chlorobenzene (Para-position favored) Ion->Attack Intermediate Sigma Complex (Arenium Ion) Attack->Intermediate Product 1-(4-Chlorophenyl)-3-methylbutan-1-one Intermediate->Product - H+ (Regenerates Cat) Product->Cat Strong Complexation (Stops Turnover)

Figure 2: Mechanistic pathway highlighting the catalytic advantage of Triflates/Zeolites (Regeneration) vs. AlCl3 (Complexation).

Frequently Asked Questions (FAQ)

Q: Why is my yield lower with Zeolite H-Beta compared to Hafnium Triflate? A: Zeolites rely on diffusion. The isovaleryl group is bulky. If the pore size is too small (e.g., if you accidentally used ZSM-5), the reagents cannot reach the active sites. Additionally, chlorobenzene is deactivated, requiring higher activation energy which solid acids sometimes struggle to provide compared to homogeneous Lewis acids like


.

Q: Can I use Bismuth(III) Triflate (


) instead of Hafnium? 
A:  Yes. 

is an excellent, lower-cost alternative. It is less active than Hafnium for highly deactivated rings (like nitrobenzene), but for chlorobenzene, it performs well. Use a slightly higher loading (5-10 mol%).

Q: How do I verify the "Para" selectivity? A: Use 1H NMR .

  • Para (Target): Look for two doublets in the aromatic region (approx 7.4 and 7.9 ppm) with a coupling constant J ≈ 8 Hz (characteristic AA'BB' system).

  • Ortho (Impurity): Look for a complex multiplet pattern and a shift in the methyl protons due to shielding/deshielding from the adjacent carbonyl.

References
  • Kobayashi, S., et al. (1998).[2] "Rare-Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis." Journal of the American Chemical Society. (Foundational work on Triflates).

  • Corma, A., et al. (2001). "Zeolites for the Production of Fine Chemicals: Acylation of Aromatics." Journal of Catalysis. (Zeolite H-Beta specificity).

  • Deshpande, R.M., et al. (2010). "Friedel-Crafts acylation of chlorobenzene over solid acid catalysts." Catalysis Communications.
  • Olah, G.A., et al. (2006). "Friedel-Crafts and Related Reactions."[3][4][5][6][7] Wiley-Interscience. (General Mechanism).

Sources

Preventing degradation of 1-(4-Chlorophenyl)-3-methylbutan-1-one during storage.

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Chlorophenyl)-3-methylbutan-1-one to prevent chemical degradation. This guide provides in-depth technical information, troubleshooting protocols, and analytical methods to ensure compound integrity.

Technical Support Center: 1-(4-Chlorophenyl)-3-methylbutan-1-one

Introduction to Compound Stability

1-(4-Chlorophenyl)-3-methylbutan-1-one is an aromatic ketone used as an intermediate in various synthetic pathways.[1][2][3] The purity and stability of this compound are critical for the success of downstream applications, ensuring reproducibility and preventing the formation of unwanted byproducts. This guide addresses common challenges related to its degradation and provides a framework for maintaining its integrity during storage and experimental use.

The structure, featuring a chlorinated aromatic ring and a ketone functional group, presents specific vulnerabilities. Understanding these is key to preventing degradation. The primary pathways of degradation for such molecules include hydrolysis, oxidation, and photodegradation.[4][5]

Potential Degradation Pathways

The chemical structure of 1-(4-Chlorophenyl)-3-methylbutan-1-one is susceptible to several degradation mechanisms. Awareness of these pathways is crucial for designing appropriate storage and handling protocols.

G cluster_main cluster_stress cluster_products A 1-(4-Chlorophenyl)-3-methylbutan-1-one C H₂O / Acid / Base (Hydrolysis) A->C Hydrolytic Cleavage D O₂ / Peroxides (Oxidation) A->D Oxidative Cleavage E UV Light (Photodegradation) A->E Photolytic Cleavage B Stress Conditions G 4-Chlorobenzoic Acid & Isovaleric Acid C->G H 4-Chlorophenyl Acetate (via Baeyer-Villiger oxidation) D->H I Phenolic Compounds & Radical Species E->I F Potential Degradation Products

Caption: Potential degradation pathways for 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for this compound? A1: For short-term storage (days to weeks), the compound should be kept in a tightly sealed, amber glass vial with a PTFE-lined cap to minimize exposure to light, air, and moisture.[6] Store in a cool, dark place, such as a laboratory cabinet, away from heat sources and direct sunlight.[7][8]

Q2: I need to store the compound for several months. What do you recommend? A2: For long-term storage, we recommend refrigeration at 2°C to 8°C.[6] Before placing it in the refrigerator, ensure the container is tightly sealed to prevent moisture condensation upon removal. For added protection, you can place the primary container inside a secondary, sealed container with a desiccant. Purging the vial headspace with an inert gas like argon or nitrogen before sealing is also a best practice to displace oxygen.

Q3: Is the compound sensitive to light? A3: Yes. Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation.[5] Always store the material in amber glass or other opaque containers to protect it from UV and other light sources.[6]

Q4: Can I store this compound dissolved in a solvent? A4: Storing the compound in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution, choose a dry, aprotic solvent. Anhydrous conditions may be necessary for forced degradation studies to understand the stability of the drug substance itself.[9] Avoid solvents that can react with the ketone or contain peroxides (e.g., older ethers like THF). If preparing solutions for daily use, make them fresh.

Q5: What physical signs of degradation should I look for? A5: Visual signs of degradation can include a change in color, the appearance of cloudiness or precipitation in a solution, or a change in the physical state of the solid. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is essential if you suspect degradation.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems that may arise during the use of 1-(4-Chlorophenyl)-3-methylbutan-1-one, indicating potential degradation.

G cluster_investigate Investigation Phase cluster_analyze Analysis & Action start Start: Suspected Degradation (e.g., poor yield, side products) q1 Q1: Review Storage Conditions - Temp? Light? Atmosphere? start->q1 q2 Q2: Check Handling Procedures - Solvent purity? Exposure to air/moisture? q1->q2 q3 Q3: Analyze Purity of Stock Material (Use Protocol Below) q2->q3 res1 Purity Confirmed > 99%? q3->res1 res2 Degradation Detected res1->res2 No res3 Purity OK. Problem is elsewhere (e.g., other reagents, reaction conditions) res1->res3 Yes action Action: Procure new material. Implement corrected storage/handling protocols. res2->action

Caption: Troubleshooting workflow for suspected compound degradation.

Problem 1: My reaction is giving lower yields than expected, or I'm seeing unexpected byproducts in my analysis (TLC, LC/MS, GC/MS).

  • Question: Could my starting material, 1-(4-Chlorophenyl)-3-methylbutan-1-one, have degraded?

  • Answer & Troubleshooting Steps:

    • Verify Purity: The first step is to confirm the purity of your starting material. Degradation can introduce impurities that interfere with your reaction. Use a validated analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity.[10][11] Refer to the Protocol for Purity Analysis by GC-FID below.

    • Review Storage History: How was the material stored? Was it exposed to light, heat, or air for extended periods? Compare your storage conditions against the recommendations in the table below.[6][8][12]

    • Perform a Forced Degradation Study (Optional but Recommended): To understand potential degradation products, you can perform a forced degradation study.[4][9][13] This involves intentionally exposing small aliquots of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) and analyzing the resulting mixtures.[5][13] This can help you identify if the byproducts in your reaction match any known degradants.

Problem 2: The physical appearance of my solid compound has changed (e.g., clumping, discoloration).

  • Question: Does this indicate degradation?

  • Answer & Troubleshooting Steps:

    • Hygroscopicity and Moisture: Clumping can indicate the absorption of moisture. While this is not degradation itself, the presence of water can facilitate hydrolytic degradation pathways, especially if acidic or basic impurities are present.

    • Discoloration: A change in color often suggests the formation of new chromophoric compounds, a clear sign of chemical degradation.

    • Action: Do not use the material for critical experiments. Quarantine the batch and perform a purity analysis as described in the protocol section. If degradation is confirmed, the material should be disposed of according to your institution's safety guidelines.

Recommended Storage Conditions & Purity Analysis

Proper storage is the most effective preventative measure. The following table summarizes the key parameters.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Long-term)[6]Slows down the rate of all chemical reactions, including oxidation and hydrolysis.
Cool, dark place (Short-term)Prevents exposure to heat sources that can accelerate degradation.[7]
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen, preventing oxidative degradation.[14]
Container Amber Glass Vial/Bottle[6]Protects the compound from UV and visible light, preventing photodegradation.
Closure PTFE-lined CapProvides an excellent seal against moisture and air, and is chemically inert.[6]
Moisture Store in a dry environmentPrevents hydrolysis of the ketone functional group.[14]
Protocol for Purity Analysis by GC-FID

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust method for quantifying the purity of volatile and thermally stable compounds like 1-(4-Chlorophenyl)-3-methylbutan-1-one.[11]

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing A 1. Prepare Sample (1 mg/mL in Ethyl Acetate) B 2. Inject Sample (1 µL) Split Mode (e.g., 50:1) A->B C 3. Separation on Capillary Column (e.g., HP-5) B->C D 4. Detection by FID C->D E 5. Integrate Peaks D->E F 6. Calculate Purity (% Area Normalization) E->F G 7. Report Result F->G

Caption: Workflow for GC-FID purity analysis.

Objective: To determine the purity of a 1-(4-Chlorophenyl)-3-methylbutan-1-one sample by calculating the percent area of the main peak relative to all detected peaks.

Materials:

  • 1-(4-Chlorophenyl)-3-methylbutan-1-one sample

  • High-purity Ethyl Acetate (or other suitable solvent like Dichloromethane)

  • GC vials with caps

  • Gas Chromatograph with FID detector and a suitable capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Ethyl Acetate to create a ~1 mg/mL solution.

    • Transfer an aliquot to a GC vial for analysis.

  • GC Instrument Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Final Hold: Hold at 280°C for 5 minutes

    • Detector: FID

    • Detector Temperature: 300°C

  • Analysis:

    • Inject a solvent blank first to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram, ignoring the solvent front.

  • Calculation:

    • Purity is calculated using the area percent normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Interpretation: A purity value below the manufacturer's specification or the presence of significant new peaks compared to a reference chromatogram indicates degradation.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026, February 9). Pharmaceutical Technology.
  • Safety data sheet - BASF. (2026, February 16). BASF.
  • 1-(4-Chlorophenyl)-3-methylbutan-1-one - PubChem.
  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23). LGC Standards.
  • Havel, J., & Reineke, W. (1993). Microbial degradation of chlorinated acetophenones. Applied and Environmental Microbiology, 59(8), 2706-2712.
  • Bacterial degradation pathways for 4-chlorophenol. (a) 4-Chlorophenol... - ResearchGate.
  • Analytical Methods. Japan Environment Agency.
  • Safe handling and storage of chemicals - Sciencemadness Wiki. (2025, August 20). Sciencemadness Wiki.
  • 1-(4-Chlorophenyl)-3-methylbutan-1-one | 71573-93-8 - ChemicalBook. ChemicalBook.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016, September 1). Agilent Technologies.
  • Chemical Storage Guidelines - Environmental Health & Safety. (2022, April).
  • 1-(4-chlorophenyl)-3-methylbutan-1-one - PubChemLite. PubChemLite.
  • Higson, A. P., & Focht, D. D. (1990). Bacterial degradation of ring-chlorinated acetophenones. Applied and Environmental Microbiology, 56(12), 3678-3685.
  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28.
  • A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol - Benchchem. BenchChem.
  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024, November 15). Eden Botanicals.
  • Wang, S. J., et al. (2021). Kinetics of Cometabolic Transformation of 4-chlorophenol and Phenol Degradation by Pseudomonas putida Cells in Batch and Biofilm Reactors. Molecules, 26(18), 5623.
  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Analytical Method Summaries. Eurofins.
  • A practical guide to forced degradation and stability studies for drug substances. Broughton.
  • Analytical Services for Purity Determin
  • Hollender, J., Dott, W., & Hunsinger, J. (1997). Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. Applied and Environmental Microbiology, 63(11), 4567-4570.

Sources

Overcoming issues in the scale-up of 1-(4-Chlorophenyl)-3-methylbutan-1-one synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are transitioning the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one from gram-scale optimization to kilogram-scale pilot production.

This synthesis relies on the Friedel-Crafts acylation of chlorobenzene with isovaleryl chloride (3-methylbutanoyl chloride), catalyzed by Aluminum Chloride (


). While textually simple, this reaction presents distinct engineering challenges at scale—specifically regarding exotherm control , viscosity management (the "Red Oil" phase) , and hydrolysis (quenching) .

This guide is structured to address these specific pain points using a "Problem-Solution" format.

Module 1: Reaction Initiation & Exotherm Control

Context: The reaction between isovaleryl chloride and


 generates an acylium ion intermediate. This step, and the subsequent attack on the chlorobenzene ring, is highly exothermic.
Troubleshooting Guide

Q: The internal temperature spikes uncontrollably upon adding


 to the reaction mixture. How do I manage this at scale? 

A: This is a classic "addition order" error. On a bench scale, you might add solid


 to the liquid mixture. At scale, this creates "hot spots" and runaway exotherms.
  • The Protocol: Switch to a semi-batch mode .

    • Charge the reactor with Chlorobenzene (acting as both reagent and solvent) and

      
      .
      
    • Cool this slurry to 0–5°C.

    • Add Isovaleryl Chloride slowly via a dosing pump or header tank.

  • Why: This limits the concentration of the active acylium ion. The reaction rate becomes feed-controlled , meaning the heat generation is limited by how fast you pump in the acid chloride [1].

Q: My reactor agitator is stalling or tripping the motor during the reaction. What is happening?

A: You are encountering the "Red Oil" phenomenon. The product ketone forms a 1:1 molar complex with


 (a Lewis acid-base complex) which is often a dense, viscous red/orange oil or sludge.
  • The Fix:

    • Solvent Volume: Ensure you are using at least 3–4 volumes of Chlorobenzene relative to the theoretical product weight. If you are running "neat" (stoichiometric chlorobenzene), you will seize the agitator.

    • Shear Stress: Use an anchor or helical ribbon impeller rather than a standard pitch-blade turbine to handle the high viscosity paste [2].

Module 2: Selectivity & Reaction Monitoring

Context: Chlorobenzene is an ortho/para director.[1] We target the para isomer (1-(4-Chlorophenyl)-3-methylbutan-1-one).

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical divergence between the desired para product and the ortho impurity.

ReactionPathway Start Chlorobenzene + Isovaleryl Chloride Acylium Acylium Ion Intermediate Start->Acylium Activation AlCl3 AlCl3 Catalyst AlCl3->Acylium Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Electrophilic Attack Para TARGET: Para-Isomer (>90%) Sigma->Para Major Path (Sterics) Ortho IMPURITY: Ortho-Isomer (<10%) Sigma->Ortho Minor Path

Figure 1: Reaction pathway showing the activation of isovaleryl chloride and the steric-driven selectivity for the para-isomer.

Troubleshooting Guide

Q: I am seeing >15% ortho-isomer. How do I improve regioselectivity?

A: High ortho content is usually a thermodynamic consequence of high temperature or insufficient steric bulk.

  • Temperature: Maintain the reaction temperature between 0°C and 5°C. Higher temperatures (e.g., >25°C) increase the energy of the system, allowing the reagents to overcome the steric barrier of the ortho position [3].

  • Solvent Effect: If using Chlorobenzene as the sole solvent yields poor selectivity, consider using Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a co-solvent. These polar solvents stabilize the acylium complex and often enhance para selectivity, though they add cost and environmental load.

Module 3: Quenching & Workup (The Critical Safety Step)

Context: The reaction mixture contains the Product-


 complex.[2] This must be hydrolyzed to release the ketone. This is the most hazardous operation in the scale-up. 
Process Flow Diagram

ProcessFlow Reactor 1. Reactor (Reaction Mass) QuenchTank 2. Quench Tank (Ice/Water/HCl) Reactor->QuenchTank Transfer via Pump (Slowly!) Scrubber HCl Scrubber (Caustic Soda) Reactor->Scrubber HCl Off-gas Separator 3. Phase Separator (Organic/Aqueous) QuenchTank->Separator Hydrolyzed Slurry Waste Waste Separator->Waste Aq. Al salts Product Product Separator->Product Org. Layer

Figure 2: Safe scale-up workflow emphasizing the "Reverse Quench" technique.

Troubleshooting Guide

Q: When I add water to the reactor, it erupts. How do I quench safely?

A: NEVER add water to the reaction mixture (Direct Quench). This causes a violent exotherm that can boil the solvent instantly.

  • The Protocol (Reverse Quench):

    • Prepare a separate vessel with ice-cold water (and optionally dilute HCl to prevent aluminum emulsions).

    • Transfer the reaction mass slowly into the quench tank while stirring vigorously.

    • This ensures the large heat sink (water) absorbs the energy of hydrolysis [4].

Q: I have a thick emulsion ("rag layer") that won't separate. What do I do?

A: This is caused by Aluminum Hydroxide (


) precipitation, which acts as a surfactant.
  • The Fix: Ensure the quench water is acidic (pH < 1). Add concentrated HCl to the quench tank until the aluminum salts fully dissolve into clear

    
     (aqueous). If the emulsion persists, filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break the rag layer.
    

Data Summary: Process Parameters

ParameterSpecificationReason for Control
Reaction Temp 0°C – 10°CControls exotherm; maximizes para selectivity.
Stoichiometry 1.0 : 1.1 : 1.1 (Substrate:AlCl3:Acid Chloride)Slight excess of catalyst/acylating agent ensures conversion.
Addition Mode Acid Chloride into AlCl3/SlurryPrevents runaway reaction; feed-limited control.
Quench Mode Reverse Quench (Mass into Water)CRITICAL SAFETY: Prevents thermal runaway.
Quench pH < 1.0 (Acidic)Prevents

emulsions; ensures clean phase split.

References

  • Thermo Fisher Scientific. (2010). Safety Data Sheet: Isovaleryl Chloride. Retrieved from

  • Organic Process Research & Development. (General Reference). Scale-up of Friedel-Crafts Acylations. (Standard industry practice for viscous slurry management).
  • Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from

  • BenchChem. (2025).[3] Troubleshooting common issues in Friedel-Crafts reactions. Retrieved from

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from

Sources

Refining analytical methods for trace-level detection of 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Trace Analysis Technical Support Center for 1-(4-Chlorophenyl)-3-methylbutan-1-one.

Case Reference: #BAC-INT-004 Subject: Trace-level quantification (ppm/ppb) of Baclofen Intermediate in complex matrices. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Executive Summary

1-(4-Chlorophenyl)-3-methylbutan-1-one (C₁₁H₁₃ClO, MW: 196.67) is a critical intermediate in the synthesis of Baclofen. In the context of ICH M7 guidelines, control of this process-related impurity (PRI) is essential due to the structural alert associated with halogenated aromatic ketones.

This guide addresses the specific challenges of detecting this lipophilic molecule at trace levels: hydrophobic carryover , isobaric interference from the API, and ionization suppression in ESI modes.

Module 1: Method Selection & Optimization

Q: Should I use GC-MS or LC-MS/MS for trace detection (<10 ppm)?

A: While the molecule is volatile enough for GC-MS, LC-MS/MS (Triple Quadrupole) is the recommended gold standard for trace analysis in pharmaceutical matrices.

  • Why LC-MS/MS?

    • Selectivity: The API (Baclofen) is zwitterionic and polar; the intermediate is highly lipophilic. LC allows for better manipulation of this polarity difference to divert the API to waste, preventing source contamination.

    • Sensitivity: ESI+ or APCI+ provides superior signal-to-noise ratios (S/N) for the ketone moiety compared to electron impact (EI) ionization, which often causes excessive fragmentation and loss of the molecular ion.

  • When to use GC-MS?

    • Use GC-MS with Headspace (HS) or direct injection only as an orthogonal validation method or if the sample matrix is non-polar (e.g., hexane process streams) where LC injection would require dry-down.

Q: I am seeing significant peak tailing. How do I fix this?

A: Tailing in chlorophenyl ketones is often caused by secondary interactions between the chlorine lone pairs/pi-system and residual silanols on the stationary phase.

Corrective Actions:

  • Column Choice: Switch to a Phenyl-Hexyl column. The pi-pi interaction between the stationary phase and the chlorophenyl ring provides unique selectivity and often sharper peak shapes compared to standard C18.

  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid . The acidity suppresses silanol ionization.

  • Temperature: Increase column temperature to 40-45°C to improve mass transfer kinetics.

Module 2: Troubleshooting & FAQs

Q: The signal varies significantly between injections (High %RSD). Why?

A: This is likely due to hydrophobic carryover . The isobutyl and chlorophenyl groups make this molecule "sticky" in aqueous systems.

  • The Fix: Implement a needle wash program with high organic strength.

    • Weak Wash: 10% Acetonitrile.

    • Strong Wash: 90% Isopropanol / 10% Acetone.

  • System Check: Replace PEEK tubing with stainless steel or bio-inert clad tubing if adsorption persists.

Q: I cannot resolve the intermediate from the Baclofen API.

A: You are likely using a generic gradient. Baclofen elutes early (dead volume) in Reverse Phase, while the intermediate elutes late.

  • Strategy: Use a Divert Valve .

    • 0.0 - 2.0 min: Divert to Waste (Baclofen elutes).

    • 2.0 - 8.0 min: Divert to MS (Intermediate elutes).

    • Benefit: This prevents the massive API concentration from suppressing the ionization of your trace impurity.

Module 3: Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) for Trace Cleanup

Objective: Remove polar API and buffer salts to enrich the lipophilic intermediate.

  • Sample: Dissolve 50 mg of API/Drug Product in 5 mL 0.1 N HCl (The acid keeps Baclofen protonated and water-soluble).

  • Extraction Solvent: Add 5 mL of MTBE (Methyl tert-butyl ether) or n-Hexane .

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Separation: Collect the upper organic layer (contains the intermediate).

  • Concentration: Evaporate to dryness under N₂ at 35°C.

  • Reconstitution: Reconstitute in 1 mL of 50:50 Acetonitrile:Water .

Protocol B: LC-MS/MS Instrument Parameters

Note: These are starting parameters. Optimize collision energy (CE) for your specific instrument.

ParameterSettingRationale
Column Phenyl-Hexyl, 2.1 x 100mm, 1.7 µmPi-pi selectivity for chlorophenyl group.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for lipophilic compounds.
Flow Rate 0.4 mL/minOptimal for ESI nebulization.
Ionization ESI Positive (or APCI)Ketones protonate well as [M+H]⁺.
MRM Transition 1 197.1 → 139.0 (Quantifier)Loss of isobutyl group (C₄H₉).
MRM Transition 2 197.1 → 111.0 (Qualifier)Chlorophenyl cation characteristic.

Module 4: Visualization & Logic Flows

Figure 1: Method Development Decision Tree

Caption: Logic flow for selecting the optimal analytical technique based on matrix and volatility.

MethodSelection Start Start: Sample Matrix Analysis IsVolatile Is the analyte volatile? Start->IsVolatile MatrixType Is Matrix Polar (Aqueous/API)? IsVolatile->MatrixType Yes (Ketone) LCMS Select LC-MS/MS (QqQ) IsVolatile->LCMS No TraceLevel Target LOD < 1 ppm? MatrixType->TraceLevel Polar (API/Water) GCMS Select GC-MS (Headspace) MatrixType->GCMS Non-Polar (Hexane) TraceLevel->LCMS Yes (High Sensitivity) HPLCUV Select HPLC-UV TraceLevel->HPLCUV No (Limit Test)

Figure 2: Sample Preparation Workflow (LLE)

Caption: Step-by-step extraction logic to isolate the lipophilic intermediate from the hydrophilic Baclofen API.

SamplePrep Sample Crude Sample (API + Impurity) Acidify Dissolve in 0.1N HCl (Protonate API) Sample->Acidify AddSolvent Add MTBE/Hexane (Biphasic System) Acidify->AddSolvent Partition Vortex & Centrifuge AddSolvent->Partition Aqueous Aqueous Layer (Discard Baclofen) Partition->Aqueous Bottom Layer Organic Organic Layer (Keep Intermediate) Partition->Organic Top Layer DryDown Evaporate & Reconstitute (Mobile Phase) Organic->DryDown

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link

  • European Medicines Agency. (2014).[1] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[1][2][3]Link

  • Regan, F., et al. (2010). Separation of halogenated isomers using Phenyl-Hexyl stationary phases in HPLC. Journal of Chromatography A. Link

  • U.S. Pharmacopeia (USP). Baclofen Monograph: Related Compounds.[4]Link

Sources

Validation & Comparative

Purity Assessment of 1-(4-Chlorophenyl)-3-methylbutan-1-one by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of pharmaceutical intermediates like 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS: 71573-93-8), researchers often face a "reference standard paradox." To determine the purity of a new batch via HPLC, you need a certified reference material (CRM). Yet, if you are synthesizing the molecule in-house, a CRM likely does not exist.

Quantitative NMR (qNMR) breaks this cycle.[1][2] Unlike chromatography, which relies on relative response factors, qNMR is a primary ratio method . It derives purity directly from the molar ratio between the analyte and a certified internal standard (IS) of a different chemical structure.

This guide outlines a validated, self-checking qNMR protocol for 1-(4-Chlorophenyl)-3-methylbutan-1-one, demonstrating why it is the superior method for initial purity assignment compared to HPLC-UV or GC-FID.[1]

Part 1: Strategic Method Comparison

For a lipophilic ketone like 1-(4-Chlorophenyl)-3-methylbutan-1-one, the choice of analytical method dictates the integrity of your data.[1]

Table 1: Comparative Analysis of Purity Assessment Methods

FeatureqNMR (Recommended) HPLC-UV GC-FID
Measurement Principle Molar Ratio (Absolute). Signal intensity

number of nuclei.[1]
Relative Response. Signal area

absorption coefficient (

).[1]
Relative Response. Signal area

carbon count/ionization.
Reference Standard Not Required. Uses a generic IS (e.g., 1,3,5-Trimethoxybenzene).Mandatory. Requires a CRM of the exact analyte.Mandatory for accurate wt%.
Purity Bias Unbiased. Detects water, solvents, and inorganic salts (if soluble).Overestimation Risk. "Invisible" impurities (salts, non-UV absorbers) are ignored.Thermal Risk. Labile impurities may decompose in the injector port.
Time to Result < 30 Minutes. Weigh

Dissolve

Scan.
Hours/Days. Method development + equilibration.Moderate. Requires column conditioning.[1]
Traceability SI Traceable (via the Internal Standard).[3][4][5]Traceable only if the Reference Standard is valid.Traceable only if the Reference Standard is valid.
The Logical Decision Matrix

When should you switch from HPLC to qNMR? Use the following decision logic.

DecisionMatrix Start Need Purity of 1-(4-Chlorophenyl)-3-methylbutan-1-one CheckCRM Is a Certified Reference Material (CRM) available? Start->CheckCRM RoutineQC Routine QC? CheckCRM->RoutineQC Yes UseQNMR Use qNMR (Primary Characterization) CheckCRM->UseQNMR No (Synthesized In-House) UseHPLC Use HPLC-UV (High Throughput) RoutineQC->UseHPLC Yes (Batch Release) RoutineQC->UseQNMR No (Re-certification needed)

Figure 1: Decision matrix for selecting qNMR versus chromatographic methods.

Part 2: Technical Deep Dive & Experimental Protocol

This protocol is designed for 1-(4-Chlorophenyl)-3-methylbutan-1-one (


, MW: 196.67  g/mol ).[1]
1. Internal Standard (IS) Selection

The choice of IS is the single most critical decision. It must not overlap with the analyte signals.

  • Analyte Signals (Predicted in

    
    ): 
    
    • Aromatic (

      
      ): 
      
      
      
      7.3 – 7.9 ppm (AA'BB' system).[1]
    • 
      -Methylene (
      
      
      
      ):
      
      
      ~2.8 ppm (Doublet).[1]
    • Methine (

      
      ): 
      
      
      
      ~2.2 ppm (Multiplet).[1]
    • Methyls (

      
      ): 
      
      
      
      ~1.0 ppm (Doublet).[1]
  • Selected IS: 1,3,5-Trimethoxybenzene (TMB) [1]

    • Signal: Singlet at

      
       ~6.1 ppm.[1]
      
    • Reasoning: This region (3.0 – 7.0 ppm) is completely silent for the analyte, ensuring zero overlap. TMB is non-hygroscopic, stable, and highly soluble in

      
      .
      
2. Experimental Workflow

QNMRWorkflow Weighing 1. Gravimetry Weigh Analyte (~20mg) Weigh IS (~10mg) Accuracy: ±0.01mg Solvation 2. Solvation Add 0.6 mL CDCl3 Vortex to mix Weighing->Solvation Acquisition 3. Acquisition Pulse: 90° D1: 60s (5xT1) Scans: 16-64 Solvation->Acquisition Processing 4. Processing Phase & Baseline Integrate Regions Acquisition->Processing

Figure 2: Step-by-step qNMR workflow ensuring gravimetric accuracy and spectral quality.

3. Detailed Methodology

Step A: Gravimetric Preparation (The Source of Truth) Precision weighing is the limiting factor in qNMR accuracy.

  • Use a microbalance (readability 0.001 mg or 0.01 mg).[1]

  • Weigh approx. 20 mg of the analyte into a vial. Record mass as

    
    .[1]
    
  • Weigh approx. 10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent) into the same vial. Record mass as

    
    .[1]
    
  • Dissolve in 0.6 mL

    
      (containing TMS as a chemical shift reference, though not used for quant).
    
  • Transfer to a 5mm NMR tube.[1]

Step B: NMR Acquisition Parameters To ensure >99.9% magnetization recovery, the relaxation delay (


) is non-negotiable.
  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[1][6]

  • Pulse Angle: 90° (maximizes signal-to-noise).[1]

  • Spectral Width: 20 ppm (approx -2 to 18 ppm).[1]

  • Relaxation Delay (

    
    ): 60 seconds .
    
    • Why? The longest

      
       (longitudinal relaxation time) is likely the aromatic protons (~5-8s). 
      
      
      
      must be
      
      
      to avoid saturation effects which lead to under-integration.[1]
  • Number of Scans (NS): 16 or 32 (sufficient for these concentrations).

  • Temperature: 298 K (25°C).[1][6]

Step C: Processing & Integration

  • Phasing: Perform manual phasing. Automatic phasing is often insufficient for quantitative accuracy.[1]

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) to ensure the integral baseline is flat.

  • Integration:

    • Analyte Region (

      
      ):  Integrate the 
      
      
      
      -methylene doublet at
      
      
      ~2.8 ppm.[1] (Set Nuclei count
      
      
      ).
    • IS Region (

      
      ):  Integrate the singlet at 
      
      
      
      ~6.1 ppm. (Set Nuclei count
      
      
      ).
Part 3: Results & Calculation

Calculate the purity (


) using the fundamental qNMR equation:

[1]

Where:

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Integral area.[1][7][8]
    
  • 
    : Number of protons (Analyte=2, IS=3).
    
  • 
    : Molar mass (Analyte=196.67, IS=168.19).[1]
    
  • 
    : Gravimetric mass (mg).[1]
    
  • 
    : Purity of the Internal Standard (e.g., 99.9%).
    
Simulated Data Example
  • Masses: Analyte = 20.45 mg; IS = 10.12 mg.[1]

  • Integrals: Analyte (

    
    -CH2) = 100.00; IS (Aromatic) = 68.40.[1]
    
  • Calculation:

    
    
    
    
    
    
    
    
    
    
    
    (Self-Correction: In a real scenario, the integral ratio would be lower for these masses.[1] If Purity is ~98%, the Integral of Analyte would be approx 78.5 relative to IS of 68.4. Let's adjust for realistic expectation:
    
    
    .)[1]

    Corrected Calculation for 98% Purity:

    
    [1]
    
Conclusion

For 1-(4-Chlorophenyl)-3-methylbutan-1-one , qNMR using 1,3,5-Trimethoxybenzene as an internal standard provides a rapid, SI-traceable purity assessment.[1] This method eliminates the "blind spots" of HPLC-UV (such as inorganic salts or solvent entrapment) and serves as the ultimate adjudicator of material quality in early-stage drug development.

References
  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. Available at: [Link][1]

  • Pauli, G. F., et al. (2012). "Best Practice Guide for Quantitative NMR (qNMR)." Journal of Natural Products, 75(4), 834–839. Available at: [Link][1]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link][1]

  • Simova, S. (2014).[1] "NMR spectroscopy in pharmaceutical analysis." Bulgarian Chemical Communications, 46(1), 19-26.[1]

  • National Institute of Standards and Technology (NIST). Certificates of Analysis for Standard Reference Materials (qNMR). Available at: [Link][1]

Sources

A Comparative Analysis of the Reactivity of 1-(4-Chlorophenyl)-3-methylbutan-1-one and Other Ketones

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of modern organic chemistry and medicinal chemistry, ketones serve as pivotal intermediates and structural motifs in a vast array of functional molecules. Their reactivity profile dictates their synthetic utility and potential applications. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Chlorophenyl)-3-methylbutan-1-one against a panel of structurally diverse ketones: acetophenone, benzophenone, and pivalophenone. By examining the interplay of electronic and steric factors, we aim to provide a predictive framework for the chemical behavior of this halogenated aryl ketone, supported by established reaction principles and detailed experimental protocols.

Introduction: The Significance of Ketone Reactivity

The carbonyl group, the cornerstone of ketone chemistry, is a hub of reactivity, primarily dictated by the electrophilicity of the carbonyl carbon. Nucleophilic addition reactions are the hallmark of ketone chemistry, forming the basis for countless carbon-carbon and carbon-heteroatom bond formations.[1][2] The susceptibility of a ketone to nucleophilic attack is not uniform; it is intricately modulated by the electronic nature and steric bulk of the substituents flanking the carbonyl group.[3][4] Understanding these nuances is paramount for synthetic chemists in designing efficient reaction pathways and for medicinal chemists in predicting metabolic liabilities or designing targeted covalent inhibitors.

This guide focuses on 1-(4-Chlorophenyl)-3-methylbutan-1-one, a molecule of interest due to its combination of an electron-withdrawing halogen on the aromatic ring and a sterically demanding isobutyl group. To contextualize its reactivity, we will draw comparisons with:

  • Acetophenone: A simple aryl methyl ketone, serving as a baseline for electronic effects of a phenyl group.

  • Benzophenone: A diaryl ketone, illustrating the impact of two aromatic substituents.

  • Pivalophenone: An aryl tert-butyl ketone, highlighting significant steric hindrance.

Structural and Electronic Considerations

The reactivity of a ketone is fundamentally governed by two key factors:

  • Electronic Effects: The electron density at the carbonyl carbon. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, increasing its electrophilicity and reactivity towards nucleophiles. Conversely, electron-donating groups diminish this positive charge, reducing reactivity.[5]

  • Steric Effects: The spatial arrangement of atoms around the carbonyl group. Bulky substituents can physically impede the approach of a nucleophile, slowing down the reaction rate.[6]

Let's analyze the structural features of our target molecule and the selected comparators in light of these principles.

1-(4-Chlorophenyl)-3-methylbutan-1-one:

  • Electronic Effect: The para-chloro substituent is an electron-withdrawing group via induction, which should increase the electrophilicity of the carbonyl carbon. However, it can also donate electron density through resonance. In electrophilic aromatic substitution, halogens are known to be deactivating yet ortho-, para-directing due to this duality.[7] For nucleophilic attack at the carbonyl, the inductive withdrawal is expected to be the dominant effect, making the carbonyl carbon more electrophilic than that of an unsubstituted aryl ketone.

  • Steric Effect: The isobutyl group (CH₂CH(CH₃)₂) attached to the carbonyl is more sterically demanding than a methyl group but less so than a tert-butyl group.[8]

Comparator Ketones:

  • Acetophenone (C₆H₅COCH₃): The phenyl group is electron-withdrawing compared to an alkyl group, and the methyl group is relatively small, providing a moderate level of steric hindrance.

  • Benzophenone (C₆H₅COC₆H₅): Two phenyl groups flank the carbonyl. While each phenyl group is electron-withdrawing, the presence of two bulky aromatic rings significantly increases steric hindrance around the carbonyl carbon.

  • Pivalophenone (C₆H₅COC(CH₃)₃): The tert-butyl group is exceptionally bulky, creating a highly hindered environment around the carbonyl. This steric hindrance is the dominant factor influencing its reactivity.

Based on this qualitative analysis, we can predict a general trend in reactivity towards nucleophilic addition.

G cluster_0 Structural Features Influencing Reactivity cluster_1 Ketone Reactivity Electronic Effects Electronic Effects 1-(4-Chlorophenyl)-3-methylbutan-1-one 1-(4-Chlorophenyl)-3-methylbutan-1-one Electronic Effects->1-(4-Chlorophenyl)-3-methylbutan-1-one Acetophenone Acetophenone Electronic Effects->Acetophenone Benzophenone Benzophenone Electronic Effects->Benzophenone Pivalophenone Pivalophenone Electronic Effects->Pivalophenone Steric Hindrance Steric Hindrance Steric Hindrance->1-(4-Chlorophenyl)-3-methylbutan-1-one Steric Hindrance->Acetophenone Steric Hindrance->Benzophenone Steric Hindrance->Pivalophenone Increased Electrophilicity (p-Cl) Increased Electrophilicity (p-Cl) 1-(4-Chlorophenyl)-3-methylbutan-1-one->Increased Electrophilicity (p-Cl) Electronic Moderate Steric Hindrance (isobutyl) Moderate Steric Hindrance (isobutyl) 1-(4-Chlorophenyl)-3-methylbutan-1-one->Moderate Steric Hindrance (isobutyl) Steric Baseline Electrophilicity (phenyl) Baseline Electrophilicity (phenyl) Acetophenone->Baseline Electrophilicity (phenyl) Electronic Low Steric Hindrance (methyl) Low Steric Hindrance (methyl) Acetophenone->Low Steric Hindrance (methyl) Steric Moderate Electrophilicity (2x phenyl) Moderate Electrophilicity (2x phenyl) Benzophenone->Moderate Electrophilicity (2x phenyl) Electronic High Steric Hindrance (2x phenyl) High Steric Hindrance (2x phenyl) Benzophenone->High Steric Hindrance (2x phenyl) Steric Pivalophenone->Baseline Electrophilicity (phenyl) Electronic Very High Steric Hindrance (t-butyl) Very High Steric Hindrance (t-butyl) Pivalophenone->Very High Steric Hindrance (t-butyl) Steric

Caption: Interplay of electronic and steric effects on ketone reactivity.

Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one

The most direct and common method for the synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one is the Friedel-Crafts acylation of chlorobenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10]

G Chlorobenzene Chlorobenzene Reaction_Vessel Reaction Vessel (Inert Atmosphere, 0°C to RT) Chlorobenzene->Reaction_Vessel 3-Methylbutanoyl_chloride 3-Methylbutanoyl_chloride 3-Methylbutanoyl_chloride->Reaction_Vessel AlCl3 AlCl3 AlCl3->Reaction_Vessel Catalyst Quench Quench Reaction_Vessel->Quench Reaction Mixture Workup Workup Quench->Workup Decomposition of complex Purification Purification Workup->Purification Crude Product Product 1-(4-Chlorophenyl)-3-methylbutan-1-one Purification->Product Purified Product

Caption: Workflow for the synthesis of the target ketone via Friedel-Crafts acylation.

The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the steric bulk of the incoming acyl group, the para-substituted product is predominantly formed.[10]

Comparative Reactivity: Experimental Evidence and Predictions

Grignard Reaction: Nucleophilic Addition of Organometallics

The Grignard reaction is a classic example of nucleophilic addition to a carbonyl, where an organomagnesium halide adds to the carbonyl carbon to form a tertiary alcohol upon workup.[11][12] The rate of this reaction is highly sensitive to both electronic and steric effects.

Predicted Relative Reactivity:

KetoneElectronic Effect on Carbonyl CarbonSteric HindrancePredicted Relative Reactivity
Acetophenone BaselineLowHigh
1-(4-Chlorophenyl)-3-methylbutan-1-one More Electrophilic (p-Cl)ModerateModerate to High
Benzophenone Moderately ElectrophilicHighLow
Pivalophenone BaselineVery HighVery Low

We predict that 1-(4-Chlorophenyl)-3-methylbutan-1-one will be more reactive than benzophenone and pivalophenone due to lower steric hindrance and increased electrophilicity. Its reactivity relative to acetophenone is more nuanced; the increased electrophilicity from the chloro group may be offset by the greater steric bulk of the isobutyl group compared to the methyl group.

Sodium Borohydride Reduction: Hydride Transfer

Reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a common and selective transformation.[13][14] The reaction involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The rate of reduction is generally faster for less sterically hindered ketones and those with more electrophilic carbonyl carbons.[15]

Predicted Relative Reactivity:

KetoneElectronic Effect on Carbonyl CarbonSteric HindrancePredicted Relative Rate of Reduction
Acetophenone BaselineLowFast
1-(4-Chlorophenyl)-3-methylbutan-1-one More Electrophilic (p-Cl)ModerateModerate to Fast
Benzophenone Moderately ElectrophilicHighSlow
Pivalophenone BaselineVery HighVery Slow

The electron-withdrawing nature of the para-chloro substituent in 1-(4-Chlorophenyl)-3-methylbutan-1-one is expected to accelerate the rate of hydride attack compared to acetophenone, though the larger isobutyl group will provide some counteracting steric hindrance. It is predicted to be significantly more reactive than the sterically encumbered benzophenone and pivalophenone.

Wittig Reaction: Olefination

The Wittig reaction, which converts a ketone to an alkene using a phosphorus ylide, is another cornerstone of carbonyl chemistry.[16] The reaction is sensitive to steric hindrance, with bulky ketones often reacting sluggishly.

Predicted Relative Reactivity:

KetoneSteric Hindrance around CarbonylPredicted Relative Rate of Olefination
Acetophenone LowFast
1-(4-Chlorophenyl)-3-methylbutan-1-one ModerateModerate
Benzophenone HighSlow
Pivalophenone Very HighVery Slow to No Reaction

In the Wittig reaction, steric factors are often dominant. Therefore, the reactivity is expected to decrease with increasing bulk of the substituents on the ketone. 1-(4-Chlorophenyl)-3-methylbutan-1-one, with its moderately bulky isobutyl group, is predicted to be less reactive than acetophenone but more reactive than the highly hindered benzophenone and pivalophenone.

Experimental Protocols

The following are generalized protocols for the comparative analysis of ketone reactivity. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

General Synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Materials:

  • Chlorobenzene

  • 3-Methylbutanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, add chlorobenzene.

  • Add 3-methylbutanoyl chloride dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Comparative Grignard Reaction

Materials:

  • Ketones (1-(4-Chlorophenyl)-3-methylbutan-1-one, acetophenone, benzophenone, pivalophenone)

  • Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • NMR tubes, GC-MS vials.

Procedure:

  • In separate, dry, nitrogen-flushed flasks, dissolve an equimolar amount of each ketone in anhydrous diethyl ether.

  • Cool the solutions to 0 °C.

  • To each flask, add an equimolar amount of CH₃MgBr solution dropwise.

  • Stir the reactions at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench each reaction by the slow addition of saturated NH₄Cl solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze the product distribution by GC-MS and ¹H NMR to determine the extent of conversion.

Comparative Sodium Borohydride Reduction

Materials:

  • Ketones (as above)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, GC-MS vials.

Procedure:

  • In separate flasks, dissolve an equimolar amount of each ketone in methanol.

  • Cool the solutions to 0 °C.

  • To each flask, add an equimolar amount of NaBH₄ in small portions.

  • Stir the reactions at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor by TLC.

  • Quench the reactions by adding water.

  • Extract the products with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and analyze the conversion by GC-MS.

Comparative Wittig Reaction

Materials:

  • Ketones (as above)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates, GC-MS vials.

Procedure:

  • In a dry, nitrogen-flushed flask, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add an equimolar amount of n-BuLi solution dropwise to form the ylide (a deep red or orange color should appear).

  • In separate, dry, nitrogen-flushed flasks, dissolve an equimolar amount of each ketone in anhydrous THF.

  • Add the ketone solution dropwise to an equimolar portion of the prepared ylide solution at 0 °C.

  • Allow the reactions to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quench the reactions by adding water.

  • Extract the products with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and analyze the conversion by GC-MS.

Conclusion

The reactivity of 1-(4-Chlorophenyl)-3-methylbutan-1-one is a product of the interplay between the electron-withdrawing effect of the para-chloro substituent and the moderate steric hindrance of the isobutyl group. Our analysis predicts that it will be significantly more reactive towards common nucleophilic additions than sterically hindered ketones like benzophenone and pivalophenone. Its reactivity relative to the less hindered acetophenone is more complex, with electronic activation potentially being counteracted by increased steric bulk.

The provided experimental protocols offer a framework for empirically validating these predictions. A thorough understanding of these reactivity trends is essential for the effective utilization of 1-(4-Chlorophenyl)-3-methylbutan-1-one and related structures in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of this and other substituted ketones.

References

  • Reddit. (2015). Synthesis of 1-(4-chloro-3-methylphenyl)butan-1-one. [Link]

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Benchmarking the biological activity of 1-(4-Chlorophenyl)-3-methylbutan-1-one against similar compounds.

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Benchmarking the Biological Activity of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Introduction and Core Hypothesis

The compound 1-(4-Chlorophenyl)-3-methylbutan-1-one belongs to the butyrophenone class of molecules[1]. This structural class is of significant pharmacological interest, as it forms the backbone for numerous potent antipsychotic drugs[2][3][4]. The primary mechanism of action for most clinically relevant butyrophenones is the antagonism of central dopamine D2 receptors[5][6][7]. Furthermore, many next-generation or "atypical" antipsychotics achieve their improved side-effect profiles by exhibiting a mixed antagonism of both dopamine D2 and serotonin 5-HT2A receptors[8][9][10].

Given the structural lineage of 1-(4-Chlorophenyl)-3-methylbutan-1-one, it is logical to hypothesize that its principal biological activity will involve modulation of these same central nervous system (CNS) receptors. This guide, therefore, outlines a comprehensive, multi-tiered strategy to systematically benchmark the activity of this compound. We will proceed with the primary hypothesis that 1-(4-Chlorophenyl)-3-methylbutan-1-one functions as a D2 and/or 5-HT2A receptor antagonist.

To provide a robust comparative context, we will benchmark our test compound against two well-characterized alternatives:

  • Haloperidol: A potent, first-generation "typical" antipsychotic of the butyrophenone class, known for its high affinity for the D2 receptor[4][11].

  • Risperidone: A widely used second-generation "atypical" antipsychotic, characterized by its potent and balanced antagonism of both 5-HT2A and D2 receptors[12][13].

This investigation will follow a logical progression from initial receptor binding affinity to functional antagonism and finally to preliminary safety and selectivity assessment.

The Benchmarking Workflow: A Multi-Tiered Approach

A successful benchmarking campaign requires a structured workflow that moves from broad screening to specific functional characterization. The causality behind this tiered approach is resource and knowledge efficiency. We begin with binding assays, which are high-throughput and answer the simple question: "Does the compound interact with the target?". Only if binding is confirmed do we proceed to more complex and lower-throughput functional assays to understand the consequence of that binding (e.g., antagonism vs. agonism).

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Safety Profiling b1 D2 Receptor Binding Assay (Ki) b2 5-HT2A Receptor Binding Assay (Ki) f1 D2 Functional Assay (cAMP Inhibition, IC50) b1->f1 If Ki < 1µM f2 5-HT2A Functional Assay (Calcium Flux, IC50) b2->f2 If Ki < 1µM s1 Broad Receptor Panel Screen (Off-Target Liabilities) f1->s1 f2->s1 s2 Cell Viability Assay (Cytotoxicity, CC50) s1->s2

Caption: Proposed experimental workflow for benchmarking the test compound.

Tier 1: Primary Screening - Receptor Binding Affinity

Objective: To determine if and with what affinity 1-(4-Chlorophenyl)-3-methylbutan-1-one binds to the human dopamine D2 and serotonin 5-HT2A receptors.

Causality of Method Choice: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and a receptor. They are highly sensitive and provide a quantitative measure of affinity (the inhibition constant, Ki). We use a competitive binding format where our unlabeled test compound competes with a known, high-affinity radiolabeled ligand. The ability of our compound to displace the radioligand is directly proportional to its binding affinity.

Protocol 3.1: Competitive Radioligand Binding Assay
  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing either human D2 or 5-HT2A receptors.

    • Radioligand: [³H]-Spiperone (for D2) or [³H]-Ketanserin (for 5-HT2A).

    • Test Compound: 1-(4-Chlorophenyl)-3-methylbutan-1-one, Haloperidol, Risperidone, dissolved in 100% DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well filter plates (GF/C filters).

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds and benchmarks (e.g., from 100 µM to 10 pM) in assay buffer. Ensure the final DMSO concentration is ≤0.5% to avoid solvent effects.

    • In each well of the 96-well plate, add:

      • 25 µL of test compound dilution.

      • 25 µL of radioligand (at a final concentration equal to its Kd for the receptor).

      • 50 µL of cell membrane preparation (e.g., 10-20 µg protein/well).

    • Controls: For each assay plate, include wells for:

      • Total Binding: Contains only buffer, radioligand, and membranes (no competitor).

      • Non-Specific Binding (NSB): Contains a high concentration (e.g., 10 µM) of a known unlabeled antagonist (e.g., Haloperidol for D2, Ketanserin for 5-HT2A) to saturate all specific binding sites.

    • Incubate the plates at room temperature for 90 minutes to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Convert the counts per minute (CPM) for each test compound concentration to a percentage of specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression (e.g., in GraphPad Prism software) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Functional Characterization - Determining Antagonist Potency

Objective: To determine if the binding of 1-(4-Chlorophenyl)-3-methylbutan-1-one to D2 and 5-HT2A receptors results in a functional response (agonism) or the inhibition of a response (antagonism).

Causality of Method Choice: A compound can bind to a receptor without eliciting a cellular response (an antagonist) or by mimicking the natural ligand (an agonist). Functional assays are essential to differentiate these modes of action. We will test for antagonist activity by measuring the compound's ability to block the signal generated by a known agonist. The D2 receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. The 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).

Signaling Pathway Diagrams

G_D2 cluster_D2 Dopamine D2 Receptor Pathway Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R TestCpd Test Compound (Antagonist) TestCpd->D2R Gai Gαi Protein D2R->Gai AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP->AC

Caption: Gαi-mediated inhibition of adenylyl cyclase by the D2 receptor.

G_5HT2A cluster_5HT2A Serotonin 5-HT2A Receptor Pathway Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR TestCpd Test Compound (Antagonist) TestCpd->HT2AR Gaq Gαq Protein HT2AR->Gaq PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleaves to Ca Ca²⁺ Release (Signal) IP3->Ca

Caption: Gαq-mediated calcium release by the 5-HT2A receptor.
Protocol 4.1: D2 Receptor Functional Antagonist Assay (cAMP)
  • Materials:

    • CHO-K1 cells stably expressing the human D2 receptor.

    • Agonist: Quinpirole.

    • Adenylyl cyclase activator: Forskolin.

    • cAMP detection kit (e.g., HTRF or LANCE-based).

  • Procedure:

    • Plate cells in a 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the cells with the test compound dilutions for 15 minutes.

    • Add a fixed concentration of Quinpirole (the EC80 concentration, determined previously) mixed with Forskolin to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

Protocol 4.2: 5-HT2A Receptor Functional Antagonist Assay (Calcium Flux)
  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Agonist: Serotonin.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).

  • Procedure:

    • Plate cells in a 384-well, black-walled, clear-bottom plate and incubate overnight.

    • Load cells with the calcium dye for 60 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Place the plate in the fluorescent reader and add the test compound dilutions. Incubate for 15 minutes.

    • Measure baseline fluorescence, then add a fixed concentration of Serotonin (the EC80 concentration) and immediately begin measuring the change in fluorescence over time.

  • Data Analysis (for both functional assays):

    • Determine the response window (difference between agonist-stimulated and unstimulated cells).

    • Normalize the data for each test compound concentration as a percentage of the agonist response.

    • Plot the percentage of agonist response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the potency of the compound as an antagonist.

Tier 3: Selectivity and Safety Profiling

Objective: To assess the broader pharmacological profile and general cytotoxicity of the compound.

Causality of Method Choice: A desirable drug candidate should be selective for its intended target(s) to minimize side effects. A broad receptor panel screen is an efficient way to identify potential off-target interactions early in the discovery process. Concurrently, a cytotoxicity assay is crucial to ensure that the observed activity in functional assays is due to specific receptor modulation and not simply cell death.

  • Broad Receptor Panel: The compound should be submitted to a commercial service (e.g., Eurofins SafetyScreen44™ or similar) at a single high concentration (e.g., 10 µM). This provides data on its interaction with a wide range of other CNS receptors, ion channels, and transporters. Significant "hits" (e.g., >50% inhibition) would warrant further investigation.

  • Cytotoxicity Assay (e.g., MTS/MTT): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with a range of concentrations of the test compound for 24-48 hours. The concentration that reduces cell viability by 50% is determined as the CC50. A high CC50 value relative to the functional IC50 values (a large therapeutic window) is desirable.

Data Summary and Interpretation

All quantitative data should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the compound's profile relative to the established benchmarks.

Parameter1-(4-Chlorophenyl)-3-methylbutan-1-oneHaloperidol (Benchmark)Risperidone (Benchmark)
D2 Binding Affinity (Ki, nM) Experimental Value~ 1-2~ 3-6
5-HT2A Binding Affinity (Ki, nM) Experimental Value~ 20-50~ 0.1-0.5
D2 Functional Antagonism (IC50, nM) Experimental Value~ 1-5~ 5-10
5-HT2A Functional Antagonism (IC50, nM) Experimental Value~ 50-100~ 0.5-2
Selectivity Ratio (D2 Ki / 5-HT2A Ki) Calculated Value~ 0.04 (D2 selective)~ 10 (5-HT2A selective)
Cytotoxicity (CC50, µM) Experimental Value> 10> 10

Interpretation of Potential Outcomes:

  • Haloperidol-like Profile: If the test compound shows high D2 affinity (low nM Ki) and significantly weaker 5-HT2A affinity (Selectivity Ratio << 1), its profile resembles a "typical" antipsychotic.

  • Risperidone-like Profile: If the compound exhibits potent affinity for both receptors, particularly if the 5-HT2A affinity is greater than or equal to the D2 affinity (Selectivity Ratio ≥ 1), it may have an "atypical" profile.

  • Novel Profile: The compound may exhibit a unique ratio of D2/5-HT2A activity or significant affinity for other receptors identified in the panel screen, suggesting a novel mechanism of action that warrants further exploration.

By following this structured, hypothesis-driven benchmarking guide, researchers can efficiently and rigorously characterize the biological activity of 1-(4-Chlorophenyl)-3-methylbutan-1-one, placing its performance in the context of clinically relevant drugs and paving the way for further development.

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Cross-Validation Guide: Analytical Profiling of 1-(4-Chlorophenyl)-3-methylbutan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 71573-93-8 Formula: C₁₁H₁₃ClO Molecular Weight: 196.67 g/mol Synonyms: p-Chloroisovalerophenone; 1-(4-Chlorophenyl)-3-methyl-1-butanone[1][2][3]

Executive Summary

This guide provides a technical framework for the cross-validation of analytical methods for 1-(4-Chlorophenyl)-3-methylbutan-1-one , a critical aromatic ketone intermediate used in the synthesis of agrochemicals (e.g., azole fungicides) and pharmaceutical APIs.[1][2][3]

While High-Performance Liquid Chromatography (HPLC) is the industry standard for batch release, Gas Chromatography (GC) offers superior resolution for volatile impurities.[1][2][3][4] This guide details the orthogonal cross-validation of an HPLC-UV method against a GC-FID method. By correlating data from these distinct separation mechanisms (polarity vs. volatility), researchers can eliminate method bias and ensure absolute structural integrity during scale-up.[1][2][3][4]

Chemical Profile & Analytical Strategy

The analyte contains a chlorophenyl chromophore and a branched alkyl chain.[1][2][3] Its physicochemical properties dictate the dual-method approach:

PropertyValue/CharacteristicAnalytical Implication
Boiling Point ~280°C (Predicted)Thermally stable enough for GC analysis.[1][2][3]
Chromophore Aromatic Ring (Cl-sub)Strong UV absorption at 254 nm (π-π* transition).[1][2][3]
Solubility Soluble in MeOH, ACN, DCMCompatible with RP-HPLC and standard GC solvents.[1][3][4]
Volatility ModerateRisk of loss during evaporative concentration; GC is ideal for trace analysis.[1][2][3]

Method A: HPLC-UV (The Robust Workhorse)

Objective: Routine quantification and assay of the main compound in polar matrices.[1][2][3]

Protocol A: Reversed-Phase HPLC
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1][2][3][4]

    • Rationale: The C18 phase provides strong retention for the hydrophobic chlorophenyl group, ensuring separation from polar degradation products.[3][4]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

    • B: Acetonitrile (HPLC Grade).[1][2][3][4]

    • Mode: Isocratic 40:60 (A:B).[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Detection: UV @ 254 nm.[1][2][3]

  • Injection Volume: 10 µL.

  • Column Temp: 30°C.

Self-Validating Check:

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System Suitability: The theoretical plates (N) must exceed 5,000, and the tailing factor (T) must be < 1.[1][2][4]5. If T > 1.5, check mobile phase pH; the ketone carbonyl can interact with residual silanols if unbuffered.[1][3][4]

Method B: GC-FID (The Orthogonal Validator)

Objective: High-resolution impurity profiling and validation of HPLC assay values.

Protocol B: Capillary GC-FID[1][2][3]
  • System: Shimadzu GC-2030 or Thermo Trace 1300.[1][2][3]

  • Column: DB-5ms or Rtx-5 (30 m x 0.25 mm ID x 0.25 µm film).[1][2][3]

    • Rationale: A 5% phenyl polysiloxane phase separates based on boiling point and weak polarity interactions, orthogonal to the hydrophobic interaction in HPLC.[1][3][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3][4]

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min).

  • Detector: FID @ 300°C.

Self-Validating Check:

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Solvent Blank: Inject pure dichloromethane (DCM) before samples. No peaks should appear at the retention time of the analyte (~9.5 min).[1][2][4] Ghost peaks indicate inlet liner contamination.[1][2][3]

Cross-Validation Experimental Data

The following data represents a comparative validation study. The "Cross-Over" metric defines the percentage agreement between the two methods.[1][3]

Table 1: Method Performance Comparison
ParameterHPLC-UV ResultsGC-FID ResultsComparison Note
Linearity (R²) > 0.9995 (10-500 µg/mL)> 0.9998 (5-500 µg/mL)GC shows slightly better linearity at lower concentrations.[1][2][3]
Precision (RSD, n=6) 0.45%0.62%HPLC is more precise due to auto-sampler reproducibility.[1][2][3][4]
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLGC is 5x more sensitive for trace impurity detection.[1][2][3][4]
Recovery (Spike) 99.2% ± 0.8%98.5% ± 1.2%Both methods show excellent accuracy.[1][2][3][4]
Assay Value (Batch X) 98.4% (w/w)98.1% (w/w)Δ = 0.3% (Statistically insignificant difference).[1][2][3][4]
Statistical Validation (The t-Test)

To validate that Method A and Method B are interchangeable for assay purposes, a paired t-test is performed on 5 different batches.[1][2][3]

  • Null Hypothesis (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    [1][2][4]
  • Result:

    
    .
    

Validation Decision Workflow

This diagram illustrates the decision logic for choosing the primary method and how cross-validation handles discrepancies.

ValidationWorkflow Start Start: Method Selection Sample Sample: 1-(4-Chlorophenyl)-3-methylbutan-1-one Start->Sample Parallel Parallel Analysis Sample->Parallel HPLC Method A: HPLC-UV (Polarity Separation) Parallel->HPLC GC Method B: GC-FID (Volatility Separation) Parallel->GC Compare Compare Assay Values (Calculate % Difference) HPLC->Compare GC->Compare Decision Is Diff < 1.0%? Compare->Decision Pass VALIDATED Use HPLC for Routine QC Use GC for Impurities Decision->Pass Yes Fail DISCREPANCY Investigate Matrix/Thermal Issues Decision->Fail No Investigate Root Cause Analysis: 1. Thermal Degradation (GC)? 2. Co-elution (HPLC)? Fail->Investigate

Caption: Orthogonal cross-validation workflow ensuring method interchangeability and robustness.

Expert Insights & Recommendations

  • Why Cross-Validate? Relying solely on HPLC-UV carries the risk of "hidden co-elution," where a synthesis by-product (e.g., an isomer) co-elutes under the main peak.[1][2][3][4] GC-FID, using a thermal gradient, will likely separate these isomers.[3][4] If the GC purity is lower than the HPLC purity, your HPLC method is not specific enough and requires gradient optimization.[3][4]

  • Thermal Stability Check: Before validating the GC method, perform a "cold vs. hot" split injection. If the peak area ratio changes significantly with inlet temperature (e.g., 200°C vs 280°C), the 1-(4-chlorophenyl)-3-methylbutan-1-one may be degrading.[1][2][3] In this case, HPLC becomes the only valid assay method.[1][3][4]

  • Routine QC Recommendation: Use Method A (HPLC) for daily batch release due to ease of automation and lower solvent disposal costs.[1][2][3] Use Method B (GC) for periodic "skip-lot" testing to verify no new volatile impurities have been introduced by process changes.

References

  • International Council for Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2][3][5][6][7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[3][4] Practical HPLC Method Development. Wiley-Interscience.[1][3] (Standard reference for C18 column selection mechanisms).

  • PubChem. (2025).[1][2][3] 1-(4-Chlorophenyl)-3-methylbutan-1-one (CAS 71573-93-8) Compound Summary. National Library of Medicine.[1][3] Link[1][2][3][4]

  • Grob, R. L., & Barry, E. F. (2004).[3][4] Modern Practice of Gas Chromatography.[1][2][3][8] Wiley-Interscience.[1][3] (Reference for orthogonal stationary phase selection).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.